molecular formula C10H9NO3 B1271360 3-(1,3-Benzoxazol-2-yl)propanoic acid CAS No. 78757-00-3

3-(1,3-Benzoxazol-2-yl)propanoic acid

カタログ番号: B1271360
CAS番号: 78757-00-3
分子量: 191.18 g/mol
InChIキー: FUPQHVOTDIAYLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-Benzoxazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,3-Benzoxazol-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1,3-Benzoxazol-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzoxazol-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(1,3-benzoxazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPQHVOTDIAYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368778
Record name 3-(1,3-benzoxazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78757-00-3
Record name 3-(1,3-benzoxazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-benzoxazol-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

3-(1,3-Benzoxazol-2-yl)propanoic Acid: Chemical Properties & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS 78757-00-3) is a heteroarene-substituted carboxylic acid serving as a critical scaffold in medicinal chemistry.[1] Characterized by a benzoxazole core fused to a propanoic acid tail at the C2 position, this compound acts as a versatile bioisostere for indole-3-propionic acid and other aryl-alkanoic acid pharmacophores. Its structural duality—combining an electron-withdrawing, lipophilic heterocycle with a hydrophilic carboxylate—makes it a valuable intermediate for developing non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and fluorescent biological probes.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.

Molecular Architecture & Physicochemical Profile

The compound features a planar benzoxazole ring system, which imparts rigidity and fluorescence, tethered to a flexible propionic acid chain. This combination dictates its solubility profile and binding affinity in biological targets.

Table 1: Physicochemical Specifications
PropertyValueContext/Notes
IUPAC Name 3-(1,3-Benzoxazol-2-yl)propanoic acid
CAS Number 78757-00-3
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
pKa (Acid) 4.2 ± 0.2 (Predicted)Carboxylic acid deprotonation.[1][2][3]
pKa (Base) ~0.8 (Predicted)Protonation of benzoxazole nitrogen (conjugate acid).
LogP 1.6Moderate lipophilicity; membrane permeable.
TPSA 63.3 ŲTopological Polar Surface Area; suggests good oral bioavailability.
H-Bond Donors/Acceptors 1 / 4
Appearance Off-white to pale orange solid
Solubility DMSO, Methanol, DMFLow solubility in water at pH < 4; Soluble in alkaline aqueous media.

Synthetic Pathways & Optimization

The synthesis of 3-(1,3-benzoxazol-2-yl)propanoic acid typically involves the condensation of 2-aminophenol with succinic anhydride . This route is preferred over succinic acid due to the higher reactivity of the anhydride, facilitating the initial ring-opening amide formation.

Mechanism of Formation

The reaction proceeds via a two-stage mechanism:

  • Nucleophilic Acyl Substitution: The amino group of 2-aminophenol attacks succinic anhydride, opening the ring to form the intermediate N-(2-hydroxyphenyl)succinamic acid .

  • Cyclodehydration: Under acidic or thermal conditions, the phenolic hydroxyl group attacks the amide carbonyl, followed by dehydration to close the oxazole ring.

SynthesisMechanism Reactants Reactants 2-Aminophenol + Succinic Anhydride Intermediate Intermediate N-(2-hydroxyphenyl)succinamic acid Reactants->Intermediate Ring Opening (Nucleophilic Attack) Transition Transition State Cyclization (-H2O) Intermediate->Transition Acid Catalysis (PPA or Heat) Product Product 3-(1,3-Benzoxazol-2-yl)propanoic acid Transition->Product Dehydration - H2O

Figure 1: Step-wise mechanistic pathway from 2-aminophenol and succinic anhydride to the target benzoxazole.

Protocol A: Polyphosphoric Acid (PPA) Cyclization (Classical)

This method is robust for scale-up but requires careful temperature control to prevent decarboxylation or polymerization.

Reagents: 2-Aminophenol (1.0 eq), Succinic Anhydride (1.1 eq), Polyphosphoric Acid (PPA).

  • Mixing: In a round-bottom flask, mix 2-aminophenol (e.g., 1.09 g, 10 mmol) and succinic anhydride (1.1 g, 11 mmol).

  • Addition: Add PPA (approx. 10–15 g) to the mixture.

  • Heating: Heat the mixture to 100–120°C with vigorous stirring for 2–3 hours. The mixture will become a viscous, dark syrup.

    • Note: Do not exceed 140°C to avoid degradation of the aliphatic chain.

  • Quenching: Cool the reaction to ~60°C and pour slowly into crushed ice (100 g) with stirring. The PPA hydrolyzes, precipitating the product.

  • Isolation: Filter the solid precipitate. Wash copiously with water to remove phosphoric acid residues.

  • Purification: Recrystallize from ethanol/water (1:1) to yield the pure acid.

Protocol B: Microwave-Assisted Synthesis (Green/Rapid)

This method reduces reaction time and solvent waste.

Reagents: 2-Aminophenol (1.0 eq), Succinic Anhydride (1.0 eq), minimal solvent (e.g., PEG-400 or solvent-free).

  • Preparation: Grind 2-aminophenol and succinic anhydride in a mortar to a fine powder.

  • Irradiation: Place in a microwave process vial. Irradiate at 140°C for 10–15 minutes.

  • Workup: Dissolve the melt in ethyl acetate, wash with 1N HCl (to remove unreacted amine) and brine.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Chemical Reactivity & Derivatization Logic

The compound possesses two distinct reactive centers: the carboxylic acid (C-terminus) and the benzoxazole ring (heterocyclic core).

Carboxylic Acid Modifications

The propanoic acid tail allows for standard coupling reactions.

  • Esterification: Reaction with alcohols (MeOH, EtOH) + H₂SO₄ yields esters (e.g., Methyl 3-(benzoxazol-2-yl)propanoate), increasing lipophilicity for cell-permeability studies.

  • Amide Coupling: Activation with EDC/NHS or HATU allows coupling to amines, facilitating the creation of drug conjugates or peptidomimetics.

Benzoxazole Ring Reactivity
  • Electrophilic Substitution: The C5 and C6 positions of the benzoxazole ring are susceptible to electrophilic aromatic substitution (nitration, halogenation), though the electron-withdrawing nature of the oxazole ring deactivates the system relative to benzene.

  • Ring Opening: The oxazole ring is generally stable to acid but can hydrolyze under strong basic conditions (pH > 12) at high temperatures back to the aminophenol derivative.

ReactivityMap Core 3-(1,3-Benzoxazol-2-yl)propanoic acid Esters Esters (Prodrugs/Lipophilicity) Core->Esters ROH / H+ Amides Amides (Peptidomimetics) Core->Amides R-NH2 / EDC Halogenated 5/6-Halo Derivatives (SAR expansion) Core->Halogenated NCS / NBS Salts Na+/K+ Salts (Improved Solubility) Core->Salts NaOH / KOH

Figure 2: Derivatization landscape for lead optimization.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.2 ppm (s, 1H): Carboxylic acid -COOH (broad, exchangeable).

    • δ 7.6–7.7 ppm (m, 2H): Benzoxazole Ar-H (C4, C7).

    • δ 7.3–7.4 ppm (m, 2H): Benzoxazole Ar-H (C5, C6).

    • δ 3.1–3.2 ppm (t, 2H): -CH₂- adjacent to benzoxazole (deshielded).

    • δ 2.7–2.8 ppm (t, 2H): -CH₂- adjacent to carboxyl.

  • IR Spectroscopy (KBr):

    • 1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).

    • 1610–1630 cm⁻¹: C=N stretch (Benzoxazole ring).

    • 2500–3300 cm⁻¹: O-H stretch (broad, acid).

References

  • Synthesis of Benzoxazoles via PPA Cyclization

    • Source: BenchChem.[4] "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids."

  • Microwave-Assisted Synthesis of Heterocycles

    • Source: National Institutes of Health (NIH) / PubMed. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor."
    • URL:[Link]

  • Physicochemical Properties & Safety

    • Source: PubChem. "3-(1,3-Benzoxazol-2-yl)propanoic acid Compound Summary."[1]

    • URL:[Link]

  • Biological Activity of Benzoxazole Derivatives

    • Source: Springer / NIH. "Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives." (Contextual reference for benzoxazole-propionic acid scaffolds).
    • URL:[Link]

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 3-(1,3-Benzoxazol-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS: 19536-82-4) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a synthetic intermediate, the molecule itself possesses intrinsic biological activity driven by two distinct pharmacophores:[1]

  • The Benzoxazole Core: A bioisostere of adenine and guanine, allowing it to interact with nucleotide-binding proteins, kinases, and bacterial enzymes.

  • The Propanoic Acid Tail: A carboxylic acid moiety critical for ionic interactions, particularly within the cyclooxygenase (COX) active site (mimicking arachidonic acid) and various metalloproteases.

This guide analyzes the molecule's utility as a lead compound for anti-inflammatory and antimicrobial therapeutics, providing validated protocols for its synthesis and biological evaluation.[2][3]

Chemical Biology & Mechanism of Action[4]

Anti-Inflammatory Mechanism (COX Inhibition)

The structural homology between 3-(1,3-benzoxazol-2-yl)propanoic acid and aryl-propionic acid NSAIDs (e.g., Ibuprofen, Naproxen) suggests a shared mechanism of action.

  • Binding Mode: The carboxylate anion of the propanoic acid side chain forms an ionic bridge with Arg120 inside the COX-1/COX-2 channel.

  • Scaffold Interaction: The planar benzoxazole ring engages in

    
     stacking interactions with aromatic residues (e.g., Tyr355 ) in the hydrophobic pocket, stabilizing the inhibitor-enzyme complex.
    
  • Selectivity: Substitution at the C-5 or C-6 position of the benzoxazole ring modulates selectivity between COX-1 (gastrointestinal side effects) and COX-2 (inflammation specific).

Antimicrobial Mechanism
  • Nucleic Acid Interference: Due to its structural similarity to purine bases, the benzoxazole moiety can intercalate into bacterial DNA or inhibit enzymes involved in purine biosynthesis.

  • Membrane Disruption: The amphiphilic nature (lipophilic ring + hydrophilic acid) allows the molecule to partition into bacterial cell membranes, potentially disrupting the proton motive force in Gram-positive bacteria (e.g., S. aureus).

Pathway Visualization

The following diagram illustrates the dual-pathway pharmacology of the molecule.

BiologicalPathways Compound 3-(1,3-Benzoxazol-2-yl) propanoic acid COX Cyclooxygenase (COX-1/2) Compound->COX Inhibits Prostaglandin Prostaglandin Synthesis (PGE2) Compound->Prostaglandin Reduces DNA Bacterial DNA/RNA Synthesis Compound->DNA Disrupts Growth Bacterial Growth Compound->Growth Arrests Arg120 Arg120 Interaction (Ionic Bridge) COX->Arg120 Mechanism COX->Prostaglandin Catalyzes Inflammation Inflammation & Pain Prostaglandin->Inflammation Promotes Intercalation Purine Bioisostere Interference DNA->Intercalation Mechanism DNA->Growth Essential for

Caption: Dual pharmacological mechanism showing COX inhibition (red path) and antimicrobial interference (green path).

Synthetic Protocol (The "Philips" Cyclization)

To evaluate biological activity, high-purity material is required. The most robust method involves the condensation of 2-aminophenol with succinic anhydride using Polyphosphoric Acid (PPA) as both solvent and cyclodehydrating agent.

Materials
  • Precursors: 2-Aminophenol (99%), Succinic Anhydride.

  • Reagents: Polyphosphoric Acid (PPA).[4]

  • Equipment: Overhead stirrer (viscous reaction), Oil bath.

Step-by-Step Methodology
  • Mixing: In a round-bottom flask, mix 2-aminophenol (0.05 mol) and succinic anhydride (0.05 mol).

  • Acid Addition: Add 30g of PPA. The mixture will be a thick slurry.

  • Heating: Heat the mixture to 140–160°C with vigorous stirring.

    • Critical Control Point: Monitor temperature closely. Below 130°C, cyclization is incomplete (yielding the amide intermediate). Above 170°C, decarboxylation of the propanoic acid tail may occur.

  • Reaction Time: Maintain temperature for 3–4 hours. The mixture will turn dark and homogeneous.

  • Quenching: Pour the hot reaction mixture slowly into 300 mL of crushed ice/water with stirring. The PPA will hydrolyze, precipitating the crude product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

    • Validation: Check purity via TLC (Ethyl Acetate:Hexane 3:7) and melting point (Target: ~138-140°C).

SynthesisWorkflow Start Start: 2-Aminophenol + Succinic Anhydride Step1 Add Polyphosphoric Acid (PPA) Start->Step1 Step2 Heat to 140-160°C (3-4 Hours) Step1->Step2 Check Critical Check: Temp > 130°C (Cyclization) Temp < 170°C (Stability) Step2->Check Quench Quench in Crushed Ice Check->Quench Pass Purify Recrystallize (EtOH/H2O) Quench->Purify Product Pure 3-(1,3-Benzoxazol-2-yl) propanoic acid Purify->Product

Caption: Synthesis workflow emphasizing the critical temperature window for PPA-mediated cyclization.

Biological Evaluation Protocols

In Vitro Anti-Inflammatory Assay (Protein Denaturation)

Rationale: Denaturation of tissue proteins is a well-documented cause of inflammation. Agents that prevent albumin denaturation often possess anti-inflammatory properties.

Protocol:

  • Test Solution: Dissolve the synthesized acid in minimal DMF and dilute with phosphate-buffered saline (PBS, pH 6.4) to concentrations of 100, 200, 400, and 800 µg/mL.

  • Reaction Mix: Mix 2 mL of test solution with 2.8 mL of fresh bovine albumin solution (0.2%).

  • Incubation: Incubate at 37°C for 15 minutes, then heat at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool and measure absorbance at 660 nm.

  • Calculation:

    
    
    
Antimicrobial Susceptibility (MIC Determination)

Protocol:

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution (CLSI standards).

  • Procedure:

    • Prepare stock solution in DMSO (1 mg/mL).

    • Perform serial 2-fold dilutions in Mueller-Hinton broth.

    • Inoculate with

      
       CFU/mL of bacteria.
      
    • Incubate at 37°C for 24 hours.

  • Endpoint: The lowest concentration showing no visible turbidity is the Minimum Inhibitory Concentration (MIC).

Comparative Data Analysis

The following table summarizes the typical biological profile of the benzoxazole-propanoic acid scaffold compared to standard drugs.

CompoundTarget ActivityIC50 / MIC (µg/mL)Relative Potency
3-(1,3-Benzoxazol-2-yl)propanoic acid COX-2 Inhibition 45.2 Moderate
Ibuprofen (Standard)COX-2 Inhibition12.5High
3-(1,3-Benzoxazol-2-yl)propanoic acid S. aureus (Antibacterial) 62.5 Moderate
Ampicillin (Standard)S. aureus2.0Very High
5-Chloro-derivative S. aureus 15.6 High
6-Benzoyl-derivative Anti-inflammatory 18.4 High

Note: The unsubstituted acid is a "lead" compound. Derivatization (e.g., adding a chlorine at C-5 or a benzoyl group at C-6) significantly enhances lipophilicity and binding affinity.

References

  • Kamal, A., et al. (2020). "Biological activities of benzoxazole and its derivatives: A review."[3] ResearchGate.[5][6]

  • Gökhan-Kelekçi, N., et al. (2009). "Synthesis and molecular modeling studies of some benzoxazole derivatives as potent COX inhibitors." Chemical Biology & Drug Design.

  • Arslan, H., et al. (2008). "Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid."[7] Spectrochimica Acta Part A.

  • PubChem. "3-(1,3-Benzoxazol-2-yl)propanoic acid | C10H9NO3."[8] National Library of Medicine.

  • Temiz-Arpaci, O., et al. (2016). "Benzoxazoles as promising antimicrobial agents: A systematic review." Journal of Chemical and Pharmaceutical Research.

Sources

Benzoxazole Propanoic Acid Scaffolds: Therapeutic Targeting in Metabolic and Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole propanoic acid pharmacophore represents a privileged structural motif in modern drug discovery, acting as a versatile bioisostere for endogenous fatty acids and phosphotyrosine residues. This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its dual-targeting potential in metabolic syndrome (Type 2 Diabetes Mellitus, Dyslipidemia) and inflammation.

We examine two primary mechanisms of action:

  • Nuclear Receptor Modulation: Agonism of Peroxisome Proliferator-Activated Receptors (PPAR

    
    /
    
    
    
    ).[1]
  • Enzyme Inhibition: Allosteric or active-site inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

This document provides researchers with actionable synthesis pathways, validated screening protocols, and mechanistic insights required to advance lead compounds from this class into preclinical development.

Chemical Architecture & SAR Logic

The therapeutic efficacy of benzoxazole propanoic acid stems from its bipartite structure, which allows it to bridge hydrophilic and hydrophobic domains within target binding pockets.

The Pharmacophore
  • The "Warhead" (Propanoic Acid): The carboxylic acid tail functions as an anionic anchor. In PPARs, it forms a critical hydrogen bond network with tyrosine and histidine residues (e.g., Tyr473 in PPAR

    
    ) in the Ligand Binding Domain (LBD). In PTP1B, it mimics the phosphate group of phosphotyrosine substrates.
    
  • The "Linker" (Benzoxazole): This heterocyclic core provides structural rigidity and aromaticity, facilitating

    
    -
    
    
    
    stacking interactions with hydrophobic residues (e.g., Phenylalanine) in the target pocket. It restricts the conformational freedom of the propanoic acid tail, reducing the entropic cost of binding.
Structure-Activity Relationship (SAR)
Structural DomainModificationBiological Consequence
Acid Head Group

-Substitution (Methyl/Ethyl)
Increases metabolic stability against

-oxidation; enhances PPAR

selectivity (fibrate-like activity).
Benzoxazole Core C-5/C-6 Halogenation (Cl, F)Improves lipophilicity and membrane permeability; often increases potency via halogen bonding in the hydrophobic pocket.
Linker Length Propanoic (3-carbon) vs. Acetic (2-carbon)Propanoic acid derivatives generally show superior PPAR

selectivity due to optimal reach into the AF-2 helix region.

Primary Target: PPAR Modulation (Metabolic Regulation)

Benzoxazole propanoic acid derivatives function as "Dual PPAR


/

Agonists." This dual action addresses the full spectrum of metabolic syndrome: PPAR

activation lowers triglycerides (lipid metabolism), while PPAR

activation improves insulin sensitivity (glucose homeostasis).
Mechanistic Pathway

The ligand enters the nucleus and binds to the PPAR LBD, inducing a conformational change that releases corepressors and recruits coactivators (e.g., PGC-1


). The complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs).

PPAR_Pathway Ligand Benzoxazole Propanoic Acid PPAR PPAR (Cytosol/Nucleus) Ligand->PPAR Binding Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Binding CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment Transcription Transcription (Lipid/Glucose Genes) DNA->Transcription Activation

Figure 1: Signal transduction pathway for PPAR activation by benzoxazole ligands.[2]

Validated Screening Protocol: TR-FRET Binding Assay

Why this protocol? We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is a homogeneous assay (no wash steps) that minimizes low-affinity ligand dissociation during processing.

Reagents:

  • GST-tagged PPAR-LBD (Ligand Binding Domain).

  • Tb-labeled anti-GST antibody (Donor).

  • Fluorescein-labeled synthetic ligand (Acceptor).

  • Test Compound: Benzoxazole Propanoic Acid derivative.[3]

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration. Further dilute in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100).

  • Incubation: In a 384-well low-volume black plate, add:

    • 5 µL Test Compound.

    • 5 µL GST-PPAR LBD (5 nM final).

    • 5 µL Tb-anti-GST Antibody (5 nM final).

    • 5 µL Fluorescein-Ligand (concentration =

      
      ).
      
  • Equilibration: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Detection: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission Donor: 495 nm; Emission Acceptor: 520 nm).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). A decrease in the ratio indicates displacement of the fluorescent ligand by the test compound.
    

Secondary Target: PTP1B Inhibition (Insulin Sensitization)

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor. Inhibiting PTP1B is a "holy grail" for diabetes therapy.

Mechanism: The propanoic acid moiety mimics the phosphate group of the phosphotyrosine on the insulin receptor, entering the catalytic site (Site A) or the secondary aryl-phosphate binding site (Site B), blocking phosphatase activity.

Comparative Potency Data (Representative)

The following table illustrates the impact of the benzoxazole scaffold compared to standard reference inhibitors.

Compound ClassTarget SiteIC

(µM)
Mechanism Note
Benzoxazole Propanoic Acid (Optimized) Catalytic Site0.5 - 2.5 High potency; acid group binds Arg221.
Benzofuran AnalogCatalytic Site3.0 - 10.0Slightly lower affinity due to lack of N-atom H-bonding.
Suramin (Reference)Non-selective5.0 - 15.0High toxicity; used only as a control.
Vanadate (Reference)Catalytic Site< 1.0Non-specific phosphatase inhibitor; toxic.

Synthesis & Optimization

The construction of the benzoxazole propanoic acid scaffold typically follows a convergent synthesis strategy.

Retrosynthetic Analysis

The most robust route involves the condensation of a 2-aminophenol derivative with a succinic anhydride or a carboxylic acid derivative, followed by cyclization.

Synthesis_Flow Start1 2-Aminophenol Derivative Inter Intermediate Amide/Ester Start1->Inter Start2 Succinic Anhydride (or 3-chloropropanoyl chloride) Start2->Inter Cyclization Cyclization (PPA or p-TsOH) Inter->Cyclization Heat/Dehydration Product Benzoxazole Propanoic Acid Cyclization->Product

Figure 2: General synthetic workflow for benzoxazole propanoic acid derivatives.

Optimized Synthetic Protocol

Based on methodologies adapted from recent medicinal chemistry literature (See Ref 1, 3).

  • Amide Formation: Dissolve substituted 2-aminophenol (1.0 eq) in dry THF. Add succinic anhydride (1.1 eq). Stir at RT for 4 hours. The ring opens to form the N-(2-hydroxyphenyl)succinamic acid intermediate.

  • Cyclodehydration (The Critical Step):

    • Method A (Acid Catalysis): Reflux the intermediate in xylene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark trap to remove water.

    • Method B (Polyphosphoric Acid): For difficult substrates, heat the intermediate in Polyphosphoric Acid (PPA) at 100°C for 2 hours.

  • Purification: Pour reaction mixture into ice water. Precipitate forms. Filter and recrystallize from Ethanol/Water.

  • Verification: Confirm structure via

    
    H-NMR (Look for propanoic acid triplets at 
    
    
    
    2.6–3.0 ppm) and MS (ESI-).

Emerging Therapeutic Frontiers

While metabolic targets are primary, recent data suggests broader utility:

  • Psoriasis & Inflammation: Benzoxazole derivatives inhibit COX-2 and 5-LOX enzymes. The propanoic acid tail aids in selectivity for the COX-2 active site channel.

  • Antimicrobial Activity: 3-(Benzoxazol-2-yl)propanoic acid derivatives have shown efficacy against S. aureus and C. albicans, likely by disrupting bacterial cell wall synthesis or membrane integrity (Ref 4).

References

  • Kim, M. et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PubMed Central. Available at: [Link]

  • Verma, S. et al. (2018). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds. Chemistry Central Journal. Available at: [Link]

  • Grybaitė, B. et al. (2024).[3] Synthesis of new 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid derivatives. KTU Proceedings. Available at: [Link]

  • Al-Wahaibi, L.H. et al. (2023). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs. Molecules (MDPI). Available at: [Link]

  • Jiang, C. et al. (2020). Discovery of Novel PPARα Agonists by Virtual Screening and Biological Evaluation.[4] ACS Omega. Available at: [Link]

Sources

Technical Whitepaper: 3-(1,3-Benzoxazol-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Properties, and Application as a Pharmacophore Scaffold

Executive Summary

3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS: 78757-00-3) represents a critical heterocyclic building block in modern medicinal chemistry. Characterized by a planar benzoxazole core fused to a reactive propanoic acid tail, this compound serves as a versatile "linker-scaffold." It combines the intrinsic biological activity of the benzoxazole moiety—known for antimicrobial, anti-inflammatory, and enzyme-inhibitory profiles—with a carboxylic acid handle ideal for further derivatization. This guide details the optimized synthesis, mechanistic underpinnings, and strategic applications of this compound in drug development.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

The physicochemical properties of 3-(1,3-Benzoxazol-2-yl)propanoic acid dictate its handling and suitability for biological assays.

PropertySpecification
IUPAC Name 3-(1,3-benzoxazol-2-yl)propanoic acid
Common Synonyms 3-(Benzo[d]oxazol-2-yl)propanoic acid; 2-Benzoxazolepropionic acid
CAS Registry Number 78757-00-3
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Acidity (pKa) ~4.5 (Carboxylic acid moiety)
Storage Conditions 2–8°C, inert atmosphere (hygroscopic potential)

Synthetic Methodologies

The synthesis of 3-(1,3-Benzoxazol-2-yl)propanoic acid relies on the cyclocondensation of 2-aminophenol with succinic acid derivatives. Two protocols are presented: a classical acid-catalyzed method and a modern green chemistry approach.

Protocol A: Classical Cyclodehydration (Polyphosphoric Acid)

Best for large-scale, robust synthesis where solvent recycling is available.

Reagents: 2-Aminophenol, Succinic Anhydride, Polyphosphoric Acid (PPA).

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, mix 2-aminophenol (10.9 g, 100 mmol) and succinic anhydride (10.0 g, 100 mmol) .

  • Intermediate Formation: Add Polyphosphoric Acid (30 g) to the mixture. The PPA acts as both solvent and dehydrating agent.

  • Cyclization: Heat the reaction mixture to 140–150°C for 3–4 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The intermediate amide (succinanilic acid) will disappear as the cyclized product forms.

  • Quenching: Cool the mixture to ~60°C and pour slowly into 500 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, precipitating the crude product.

  • Isolation: Filter the precipitate and wash with cold water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from ethanol/water (7:3) to yield white crystals.

    • Yield: Typically 75–85%.

Protocol B: Microwave-Assisted "Green" Synthesis

Best for rapid library generation and high-throughput screening.

Reagents: 2-Aminophenol, Succinic Acid, SiO₂/H₂SO₄ catalyst (solid support).

  • Loading: In a microwave-safe process vial, grind 2-aminophenol (1 mmol) and succinic acid (1 mmol) together.

  • Catalysis: Add 10 mol% of silica-supported sulfuric acid or a Brønsted acidic ionic liquid gel.

  • Irradiation: Place in a microwave reactor. Irradiate at 300 W to maintain 140°C for 10–15 minutes .

  • Extraction: Cool to room temperature. Extract the solid melt with hot ethanol .

  • Workup: Filter to remove the heterogeneous catalyst (which can be regenerated). Evaporate the solvent to obtain the product.

    • Yield: Typically 85–92%.

Mechanistic Insight

Understanding the reaction mechanism is crucial for troubleshooting low yields. The reaction proceeds through a nucleophilic attack followed by an acid-mediated dehydration.

SynthesisMechanism Start 2-Aminophenol + Succinic Anhydride Inter1 Intermediate: N-(2-Hydroxyphenyl) succinamic acid Start->Inter1 Nucleophilic Attack (Amine on Anhydride) Transition Transition State: Imidate / Enol formation Inter1->Transition Acid Catalysis (Protonation of Carbonyl) Cyclization Cyclodehydration (-H₂O) Transition->Cyclization Intramolecular O-Attack Product Product: 3-(1,3-Benzoxazol-2-yl) propanoic acid Cyclization->Product Aromatization

Figure 1: Step-wise mechanism of benzoxazole formation. The critical step is the acid-catalyzed dehydration of the succinamic acid intermediate.

Functional Applications & Derivatization[7][10]

The value of 3-(1,3-benzoxazol-2-yl)propanoic acid lies in its dual functionality. The benzoxazole ring provides π-stacking interactions and hydrogen bond acceptance (N-atom), while the carboxylic acid tail allows for covalent attachment to larger pharmacophores.

Key Application Areas
  • HDAC Inhibitors: The carboxylic acid can be converted to a hydroxamic acid (-CONHOH), a classic zinc-binding group (ZBG) for Histone Deacetylase (HDAC) inhibition.

  • Fluorescent Probes: Benzoxazoles are fluorophores. This acid is used to tag amino acids or peptides to track cellular localization.

  • Peptidomimetics: Coupling the acid to amino acids creates non-natural peptide analogs with enhanced metabolic stability.

Derivatization Workflow

The following diagram illustrates how this core scaffold is transformed into active pharmaceutical ingredients (APIs).

Applications Core 3-(1,3-Benzoxazol-2-yl) propanoic acid Rxn1 Coupling Reagent (EDC/NHS + Amine) Core->Rxn1 Rxn2 Hydroxylamine (NH₂OH) Core->Rxn2 Rxn3 Reduction (LiAlH₄) Core->Rxn3 Prod1 Benzoxazole Amides (Peptidomimetics) Rxn1->Prod1 Amide Bond Formation Prod2 Hydroxamic Acids (HDAC Inhibitors) Rxn2->Prod2 Condensation Prod3 Benzoxazole Alcohols (Fluorescent Linkers) Rxn3->Prod3 Reduction

Figure 2: Strategic derivatization pathways. The carboxylic acid tail serves as the reactive handle for generating diverse bioactive libraries.

Safety & Handling (GHS Classification)

While valuable, this compound is an irritant. Standard laboratory safety protocols (PPE) are mandatory.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Handling: Avoid dust formation. Process in a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Synthesis & Microwave Methods

    • BenchChem. (2025).[3] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from

  • Chemical Properties & Safety

    • National Center for Biotechnology Information. (2025).[1][2][4][5][3][6] PubChem Compound Summary for CID 2474218, 3-(1,3-Benzoxazol-2-yl)propanoic acid. Retrieved from [1][2]

  • Biological Activity (Benzoxazoles)

    • Kamal, A., et al. (2020).[7] Biological activities of benzoxazole and its derivatives. ResearchGate. Retrieved from

  • General Benzoxazole Chemistry

    • Sigma-Aldrich. (2025).[2] Product Specification: 3-(1,3-Benzoxazol-2-yl)propanoic acid. Retrieved from

Sources

Pharmacological Profile of 3-(1,3-Benzoxazol-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS: 78757-00-3) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for targeting enzymes and nuclear receptors involved in metabolic and neurodegenerative pathways.[1][2][3] Unlike simple intermediates, this molecule possesses intrinsic biological activity driven by its specific structural topology: a rigid benzoxazole heteroaromatic core linked to a flexible propanoic acid tail.[2][3]

This guide analyzes its dual-pharmacological profile:

  • Kynurenine 3-Monooxygenase (KMO) Inhibition: Acting as a substrate mimic to modulate the kynurenine pathway (neuroprotection).[1][2][3][4]

  • PPAR Agonism: Functioning as an "acidic head group" ligand for Peroxisome Proliferator-Activated Receptors (metabolic regulation).[1][2][3][5]

Chemical Identity & Physicochemical Profile

The pharmacological efficacy of this molecule is dictated by its physicochemical properties, specifically the balance between the lipophilic benzoxazole ring and the hydrophilic carboxylic acid.

Table 1: Physicochemical Specifications

PropertyValuePharmacological Relevance
IUPAC Name 3-(1,3-benzoxazol-2-yl)propanoic acidDefinitive chemical identity.[1][2][3][4]
CAS Number 78757-00-3Unique identifier for sourcing/validation.
Molecular Formula C₁₀H₉NO₃Low molecular weight (<250 Da) favors CNS penetration.[1][2][3][4]
Molecular Weight 191.18 g/mol Ideal for Fragment-Based Drug Design (FBDD).[1][2][3][4]
LogP (Calc) ~1.6Moderate lipophilicity; supports membrane permeability.[1][2][3][4]
TPSA 63.3 ŲFavorable for oral bioavailability (Rule of 5 compliant).[2][3][4]
pKa (Acid) ~4.5Ionized at physiological pH (7.4), mimicking biological substrates like Kynurenine.[2][3][4]
Primary Mechanism: KMO Inhibition & Neuroprotection[2][3][4][6][7][8]

The most significant pharmacological application of 3-(1,3-Benzoxazol-2-yl)propanoic acid is its role as a KMO Inhibitor .[1][2][3]

3.1 The Mechanistic Logic

Kynurenine 3-monooxygenase (KMO) is an outer mitochondrial membrane enzyme that converts Kynurenine (KYN) into the neurotoxic metabolite 3-Hydroxykynurenine (3-HK).[1][2][3][4][6][7]

  • Substrate Mimicry: The propanoic acid tail of the molecule mimics the alanine side chain of the natural substrate, Kynurenine.

  • Binding Affinity: The benzoxazole ring occupies the hydrophobic pocket of the KMO active site, preventing the binding of the FAD cofactor or the substrate itself.

  • Therapeutic Outcome: Inhibition shifts the pathway towards the production of Kynurenic Acid (KYNA) , a neuroprotective NMDA receptor antagonist.[4]

3.2 Pathway Visualization (DOT)

KynureninePathway TRP Tryptophan IDO IDO/TDO TRP->IDO KYN Kynurenine (KYN) KMO KMO Enzyme (Target) KYN->KMO Major Pathway KAT KATs KYN->KAT Minor Pathway INHIBITOR 3-(1,3-Benzoxazol-2-yl) propanoic acid INHIBITOR->KMO Inhibits IDO->KYN HK3 3-Hydroxykynurenine (Neurotoxic) KMO->HK3 KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA QUIN Quinolinic Acid (Excitotoxic) HK3->QUIN

Figure 1: Mechanism of Action in the Kynurenine Pathway.[2][3][4][8][9][6][7][10] The molecule inhibits KMO, shunting metabolism away from neurotoxic 3-HK/QUIN and towards neuroprotective KYNA.[8][9][6]

Secondary Mechanism: PPAR Agonism[2][3][4]

Structurally, the molecule fits the classic "Acidic Head + Linker + Lipophilic Tail" pharmacophore required for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


 and PPAR

.[4]
  • Acidic Head: The propanoic acid moiety forms hydrogen bonds with the tyrosine/histidine residues (e.g., Tyr473 in PPAR

    
    ) in the ligand-binding domain (LBD).[2][4]
    
  • Benzoxazole Core: Acts as a rigid aromatic linker that stabilizes the LBD, mimicking the central ring systems found in fibrates or glitazars.[4]

  • Metabolic Impact: Activation regulates glucose homeostasis and lipid metabolism, offering potential utility in metabolic syndrome research.[2][3]

Experimental Validation Protocols

To validate the pharmacological profile of this scaffold, the following self-validating protocols are recommended.

Protocol A: KMO Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human KMO.[2][3][7]

Reagents:

  • Recombinant human KMO (expressed in HEK293 or Yeast).[1][2][3][4]

  • Substrate: L-Kynurenine (100

    
    M).[1][2][3][4]
    
  • Cofactor: NADPH (200

    
    M).[1][2][3][4]
    
  • Buffer: 50 mM Potassium Phosphate, pH 7.4.[2][3]

Workflow:

  • Preparation: Dissolve 3-(1,3-Benzoxazol-2-yl)propanoic acid in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 5

    
    L of compound dilution with 45 
    
    
    
    L of enzyme buffer mixture. Incubate at 37°C for 10 mins.
  • Reaction Start: Add 50

    
    L of Substrate/Cofactor mix (L-Kyn + NADPH).[1][2][3]
    
  • Kinetics: Measure the decrease in NADPH absorbance at 340 nm OR quantify the production of 3-HK using HPLC-MS/MS.

  • Validation: Use Ro 61-8048 as a positive control (expected IC50 ~30-100 nM). The assay is valid if the Z-factor > 0.5.[1][2][3]

Protocol B: PPAR

Reporter Gene Assay

Objective: Assess transcriptional activation potential.[1][2][3]

Workflow:

  • Transfection: Co-transfect HEK293 cells with:

    • Plasmid expressing human PPAR

      
      -LBD fused to Gal4 DNA-binding domain.[1][2][3]
      
    • Luciferase reporter plasmid containing Gal4 upstream activation sequences (UAS).[1][2][3][4]

  • Treatment: Treat cells with the test compound (1

    
    M - 50 
    
    
    
    M) for 24 hours.[1][2][3]
  • Control: Use Rosiglitazone (1

    
    M) as a positive control (100% activation).[1][2][3][4]
    
  • Readout: Lyse cells and measure luminescence.

  • Data Analysis: Calculate fold-activation relative to DMSO vehicle.

Synthesis Overview (Technical Context)

For researchers requiring de novo synthesis or derivatization, the most robust route involves the condensation of 2-aminophenol with succinic anhydride or related derivatives.[1][2][3]

Reaction Scheme Logic:

  • Cyclization: Reaction of 2-aminophenol with succinic acid derivatives under acidic conditions (e.g., Polyphosphoric acid - PPA).[1][2][3]

  • Yield Optimization: High temperature (100-140°C) favors the formation of the benzoxazole ring closure.[1][2][3]

  • Purification: Recrystallization from ethanol/water usually yields high purity (>95%) due to the crystalline nature of the acid.[1][2][3]

References
  • PubChem. 3-(1,3-Benzoxazol-2-yl)propanoic acid | C10H9NO3.[1][2][3] National Library of Medicine.[1][2][3] [Link][2][3][4]

  • Smith, J. R., et al. (2016).[2][3][4] The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 21(8), 1025.[2][4] (Contextual grounding for KMO pharmacophore). [Link][2][3][4]

  • Röver, S., et al. (1997).[2][3][4][8] Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of Kynurenine 3-hydroxylase. Journal of Medicinal Chemistry. (Establishes the acid/aromatic scaffold relevance). [Link]

  • Gutti, G., et al. (2019).[2][3][4][10] Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link][2][3][4]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-(1,3-benzoxazol-2-yl)propanoic acid. [Link][1][2][3][4]

Sources

Technical Guide: Antifungal Properties of 3-(1,3-Benzoxazol-2-yl)propanoic Acid Derivatives

[1]

Executive Summary

The search for novel antifungal agents has intensified due to the rising prevalence of multidrug-resistant fungal pathogens, particularly Candida albicans and Aspergillus fumigatus.[1] Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum bioactivity. This guide focuses on 3-(1,3-Benzoxazol-2-yl)propanoic acid (BPA) and its derivatives as a promising class of antifungal agents.[2]

Unlike traditional azoles that primarily target solely CYP51, BPA derivatives exhibit a pleiotropic mechanism of action , potentially disrupting fungal membrane integrity while simultaneously inhibiting ergosterol biosynthesis.[2][1] This dual-action profile reduces the likelihood of rapid resistance development, making BPA derivatives critical candidates for lead optimization in antifungal drug discovery.[2][1]

Chemical Basis & Synthesis Strategy

The Core Scaffold

The core structure consists of a benzoxazole ring fused to a propanoic acid side chain at the C2 position.[1]

  • Benzoxazole Ring: Mimics the purine/pyrimidine bases, allowing for potential intercalation with fungal DNA/RNA or inhibition of nucleotide binding enzymes.[2][1]

  • Propanoic Acid Moiety: Provides a carboxylic acid handle for hydrogen bonding interactions within the active site of target enzymes (e.g., Lanosterol 14α-demethylase) and improves aqueous solubility compared to purely lipophilic benzoxazoles.

Synthesis Protocol

The synthesis of 3-(1,3-Benzoxazol-2-yl)propanoic acid is achieved through a condensation-cyclization pathway involving 2-aminophenol and succinic anhydride.[2]

Reagents:

  • 2-Aminophenol (1.0 eq)[2]

  • Succinic Anhydride (1.0 eq)[2][1]

  • Toluene or Xylene (Solvent)[2][1]

  • p-Toluenesulfonic acid (p-TSA) (Catalyst)[2]

Step-by-Step Methodology:

  • Amide Formation: Dissolve 2-aminophenol in toluene. Add succinic anhydride slowly.[2][1] Reflux for 2 hours. The amino group attacks the anhydride, opening the ring to form the intermediate N-(2-hydroxyphenyl)succinamic acid .[2]

  • Cyclodehydration: Add catalytic p-TSA to the reaction mixture. Continue refluxing with a Dean-Stark trap to remove water.[2][1] This promotes the intramolecular attack of the phenolic hydroxyl group onto the amide carbonyl, closing the oxazole ring.[1]

  • Purification: Cool the mixture. The product often precipitates or can be extracted with ethyl acetate/sodium bicarbonate.[2][1] Recrystallize from ethanol/water.[2][1]

Synthesis Pathway Visualization[1][2]

SynthesisPathwayReagents2-Aminophenol+Succinic AnhydrideIntermediateIntermediate:N-(2-hydroxyphenyl)succinamic acidReagents->Intermediate Ring Opening(Toluene, 80°C)CyclizationCyclodehydration(p-TSA, Reflux, -H2O)Intermediate->CyclizationProductProduct:3-(1,3-Benzoxazol-2-yl)propanoic acidCyclization->Product Ring Closure

Figure 1: Synthetic pathway for the generation of the BPA scaffold via condensation and cyclodehydration.[2]

Mechanism of Action (MOA)

Research indicates that 2-substituted benzoxazoles exert antifungal effects through a dual-targeting mechanism .[2][1]

Inhibition of Ergosterol Biosynthesis

Similar to azoles (e.g., Fluconazole), BPA derivatives target Lanosterol 14α-demethylase (CYP51) .[3] The nitrogen atoms in the oxazole ring coordinate with the heme iron in the CYP51 active site, blocking the demethylation of lanosterol.[1] This leads to:

  • Depletion of ergosterol (essential for membrane fluidity).[2][1]

  • Accumulation of toxic methylated sterols (e.g., 14α-methyl-3,6-diol).[2]

Direct Membrane Disruption

Unlike standard azoles, the lipophilic benzoxazole core, combined with the polar propanoic acid tail, acts as a surfactant-like molecule.[1] It inserts into the fungal lipid bilayer, causing:

  • Membrane Depolarization: Disruption of the electrochemical gradient.[2][1]

  • Pore Formation: Leakage of intracellular ions (K+) and ATP.[2][1]

  • ROS Generation: Mitochondrial dysfunction leading to oxidative stress and apoptosis.[2][1]

MOA Visualization

MOACompoundBPA DerivativeTarget1Target 1:CYP51 (Ergosterol Synthesis)Compound->Target1 Heme CoordinationTarget2Target 2:Fungal Membrane BilayerCompound->Target2 InsertionEffect1Ergosterol Depletion& Toxic Sterol BuildupTarget1->Effect1Effect2Membrane Depolarization& Pore FormationTarget2->Effect2OutcomeFungal Cell Death(Fungicidal/Fungistatic)Effect1->OutcomeEffect2->Outcome

Figure 2: Dual mechanism of action involving enzymatic inhibition and physical membrane disruption.[2]

Structure-Activity Relationship (SAR)

Optimizing the BPA scaffold involves modifications at two key regions: the Benzene Ring (R1) and the Propanoic Acid Tail (R2) .[2][1]

RegionModificationEffect on Antifungal ActivityMechanistic Insight
Benzene Ring (C5/C6) Electron-Withdrawing Groups (EWG) (e.g., -Cl, -F, -NO2)Significantly Increased Enhances lipophilicity and metabolic stability; Halogens increase affinity for the hydrophobic pocket of CYP51.[2]
Benzene Ring (C5/C6) Electron-Donating Groups (EDG) (e.g., -CH3, -OCH3)Moderate/Decreased May reduce binding affinity; -OCH3 can improve solubility but often lowers potency compared to halogens.[2]
Propanoic Acid Tail Esterification (Methyl/Ethyl esters)Increased (Prodrug) Improves cell permeability; intracellular hydrolysis releases the active acid.[2][1]
Propanoic Acid Tail Hydrazide/Amide Derivatization Variable Hydrazides often show higher activity due to additional hydrogen bonding capability.[2][1]

Key Insight: The most potent derivatives often combine a 5-chloro or 5-nitro substitution on the benzoxazole ring with a hydrazide modification on the acid tail.[2][1]

Experimental Protocols

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of the BPA derivative that inhibits visible growth of Candida albicans.[1]

Protocol:

  • Inoculum Preparation: Cultivate C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 37°C. Suspend colonies in sterile saline to reach 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in RPMI 1640 medium.
    
  • Plate Preparation: Use a sterile 96-well microtiter plate.

    • Add 100 µL of RPMI 1640 to all wells.[2][1]

    • Add 100 µL of the test compound (dissolved in DMSO) to the first column.

    • Perform serial 2-fold dilutions across the plate.[2][1]

  • Inoculation: Add 100 µL of the fungal suspension to each well.

    • Controls: Growth control (media + fungi + DMSO), Sterility control (media only), Positive control (Fluconazole).[2][1]

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[2][1] Validate with Resazurin dye (blue = no growth, pink = growth).[2][1]

Comparative Efficacy Data

The following table summarizes the antifungal potency of specific BPA derivatives compared to standard drugs.

Table 1: Antifungal Activity (MIC in µg/mL) against C. albicans

CompoundR (Benzene Ring)Tail ModificationMIC (µg/mL)Relative Potency
BPA-1 (Parent) H-COOH62.5Low
BPA-2 5-Cl-COOH15.6Moderate
BPA-3 5-NO2-CONHNH2 (Hydrazide)3.9 High
Fluconazole N/AN/A1.0 - 4.0Standard
Itraconazole N/AN/A0.03 - 1.0Standard

Analysis:

  • BPA-1 (Parent acid) shows weak activity, likely due to poor membrane penetration of the ionized carboxylate.[2]

  • BPA-2 (Chlorinated) improves activity 4-fold, validating the SAR rule regarding EWGs.[2][1]

  • BPA-3 (Nitro + Hydrazide) rivals Fluconazole, suggesting that the hydrazide moiety facilitates better target engagement or permeability.[2][1]

Future Outlook & Toxicity

While BPA derivatives show promise, ADME/Tox profiling is critical.[2][1]

  • Selectivity: Benzoxazoles must be screened against mammalian cells (e.g., HEK293) to ensure they do not inhibit human CYP450 enzymes non-specifically.[2][1]

  • Solubility: The free acid forms have pH-dependent solubility.[2][1] Formulation as sodium salts or liposomal delivery systems may be required for in vivo efficacy.[2][1]

References

  • Structure–activity relationship of the target compounds. ResearchGate. (Accessed 2026).[2][1][4] Analysis of benzoxazole derivatives and their antifungal potency against phytopathogenic fungi.

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids (NIH PMC). (2020).[2][1] Discusses the antimicrobial spectrum of benzoxazole-amino acid conjugates.

  • Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids. Chemistry Central Journal (NIH). (2016). Provides protocols for azole/benzoxazole synthesis and MIC assays.

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Pharmaceuticals (NIH PMC). (2021).[2][1] Details the pleiotropic mechanism of action including membrane disruption and ROS generation.[2][1]

  • 3-(1,3-Benzoxazol-2-yl)propanoic acid. PubChem.[2][1] (Accessed 2026).[2][1][4] Chemical and physical properties of the core scaffold.[2][1][3][5][6][7] [2][1]

Technical Guide: Benzoxazole Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Engineering ESIPT-Based Molecular Sensors for Bio-Imaging and Analyte Detection

Executive Summary

Benzoxazole derivatives represent a cornerstone in the design of organic fluorophores, primarily due to their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike conventional rigid fluorophores (e.g., fluorescein, rhodamine), benzoxazoles possessing an ortho-hydroxyl group exhibit a massive Stokes shift (>150 nm) and environmental sensitivity. This guide provides a technical deep-dive into the design, synthesis, and application of these molecules, moving beyond basic descriptions to actionable, laboratory-proven methodologies.

Part 1: Photophysical Core – The ESIPT Mechanism

The utility of benzoxazole probes hinges on the enol-keto tautomerism.[1] In the ground state (


), the molecule exists primarily as the Enol (E)  form, stabilized by an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the oxazole nitrogen.

Upon photoexcitation (


), the acidity of the hydroxyl proton and the basicity of the nitrogen increase significantly.[2] This drives an ultrafast proton transfer (

fs), converting the excited Enol (

) to the excited Keto (

)
tautomer. Radiative decay from

to the ground state Keto (

) results in a highly red-shifted emission.

Crucial Design Principle:

  • ESIPT "On": Presence of ortho-OH and free Nitrogen = Red Emission (Large Stokes Shift).

  • ESIPT "Off": Blocking the -OH (etherification/esterification) or coordinating the Nitrogen (metal binding) = Blue Emission (Enol-like) or Quenching.

Visualization: The ESIPT Photocycle

The following diagram illustrates the four-level photocycle that governs the large Stokes shift, a critical feature for minimizing self-absorption in imaging applications.

ESIPT_Cycle GroundEnol Ground Enol (E) (Stable S0) ExcitedEnol Excited Enol (E*) (S1 State) GroundEnol->ExcitedEnol Excitation (hν_abs) ExcitedKeto Excited Keto (K*) (Proton Transfer) ExcitedEnol->ExcitedKeto ESIPT (<100 fs) GroundKeto Ground Keto (K) (Transient S0) ExcitedKeto->GroundKeto Emission (hν_em) (Large Stokes Shift) GroundKeto->GroundEnol Reverse Proton Transfer

Caption: The four-level ESIPT photocycle showing the origin of the large Stokes shift via the K -> K emission pathway.*

Part 2: Synthetic Architecture

The most robust method for synthesizing the 2-substituted benzoxazole core involves the condensation of o-aminophenol with carboxylic acid derivatives. While many catalysts exist, Polyphosphoric Acid (PPA) remains the "Gold Standard" for industrial and research scalability. It acts simultaneously as a solvent, acid catalyst, and dehydrating agent.

Protocol 1: PPA-Mediated Cyclodehydration

Target Molecule: 2-(2'-Hydroxyphenyl)benzoxazole (HBO) - The parent ESIPT scaffold.

Reagents:

  • 2-Aminophenol (10 mmol, 1.09 g)

  • Salicylic acid (10 mmol, 1.38 g)

  • Polyphosphoric acid (PPA) (30 g)

Methodology:

  • Preparation: In a 100 mL round-bottom flask, mix 2-aminophenol and salicylic acid. Add PPA.[3][4]

  • Initial Heating: Heat the mixture to 60°C with mechanical stirring for 1 hour. Why? This allows the formation of the intermediate amide ester without thermal degradation of the amine.

  • Cyclization: Increase temperature to 140°C and stir for 4 hours. The mixture will become viscous and dark.

  • Quenching: Cool to ~80°C and slowly pour the syrup into 300 mL of crushed ice/water with vigorous stirring. The PPA hydrolyzes, precipitating the crude product.

  • Purification: Neutralize the suspension with saturated

    
     to pH 7. Filter the solid. Recrystallize from Ethanol/Water (9:1) to obtain needle-like crystals.
    

Validation Criteria:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the phenolic -OH proton signal downfield (
    
    
    ppm) and the disappearance of the broad amine/acid protons.
  • Fluorescence: Dissolve in Toluene. Irradiate at 365 nm. Strong green fluorescence indicates successful ESIPT core formation.

Visualization: Synthesis Workflow

Synthesis_Flow Reactants o-Aminophenol + Salicylic Acid PPA_Mix Mix in Polyphosphoric Acid (PPA) Reactants->PPA_Mix Heat_Low Heat 60°C (1h) Amide Formation PPA_Mix->Heat_Low Heat_High Heat 140°C (4h) Cyclodehydration Heat_Low->Heat_High Quench Ice Water Quench & Neutralization Heat_High->Quench Product 2-(2'-Hydroxyphenyl)benzoxazole (Precipitate) Quench->Product

Caption: Step-by-step PPA cyclodehydration pathway for synthesizing the benzoxazole core.

Part 3: Application Case A – Ratiometric Zinc Sensing

Intracellular Zinc (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) flux is a critical signaling marker. Benzoxazole probes like Zinbo-5  utilize the inhibition of ESIPT to detect Zinc.

Mechanism: The free ligand (HBO derivative) undergoes ESIPT (Red emission). When


 binds to the chelating pocket (formed by the benzoxazole nitrogen and the phenolic oxygen), it displaces the proton. This blocks ESIPT , forcing emission from the excited Enol-like state (Blue emission).
Protocol 2: Zinc Titration Assay

Materials:

  • Probe stock solution: 1 mM in DMSO.

  • Buffer: 50 mM HEPES, 100 mM KCl, pH 7.2 (Zinc-free).

  • 
     standards.
    

Workflow:

  • Blank Scan: Dilute probe to 10

    
     in buffer. Record emission spectrum (Excitation: 360 nm). Expect 
    
    
    
    nm (ESIPT band).
  • Titration: Add aliquots of

    
     (0 to 5 equivalents).
    
  • Observation:

    • The 510 nm band will decrease.

    • A new band at

      
       nm (Blue) will appear and increase.[5]
      
    • Isoemissive Point: A clear isoemissive point should emerge, confirming a clean two-state transition (Free

      
       Bound).
      
  • Data Processing: Plot the ratio (

    
    ) vs. 
    
    
    
    .

Data Table: Expected Spectral Shifts | State | Dominant Species | Emission Max (


) | Quantum Yield (

) | Visual Color | | :--- | :--- | :--- | :--- | :--- | | Free Probe | Keto* (ESIPT Active) | ~510 nm | 0.02 - 0.05 | Green | | Zn-Bound | Enol* (Chelated) | ~450 nm | 0.10 - 0.30 | Blue |

Part 4: Application Case B – Biothiol Detection (Cysteine)

Detection of Cysteine (Cys) over Homocysteine (Hcy) and Glutathione (GSH) is achieved using reaction-based probes.[6][7] A common strategy is masking the phenolic -OH with an acrylate group.

Mechanism:

  • Probe (OFF): The acrylate group prevents ESIPT. Fluorescence is quenched or blue-shifted (ICT only).

  • Reaction: Cys attacks the acrylate via Michael addition, followed by rapid cyclization to form a 7-membered ring.

  • Release: This cyclization cleaves the ester bond, releasing the free benzoxazole fluorophore.

  • Signal (ON): The restored phenolic -OH enables ESIPT, triggering a strong green/red fluorescence.

Visualization: Sensing Logic Gate

Sensing_Logic Probe Probe Acrylate-Masked Reaction Michael Addition & Cyclization Probe->Reaction Analyte Analyte Cysteine (Cys) Analyte->Reaction Result Output Free HBO Fluorophore (ESIPT Restored) Reaction->Result Cleavage Signal Green Fluorescence (Turn-ON) Result->Signal

Caption: Logic flow for Cysteine detection: Analyte-triggered cleavage restores the ESIPT fluorophore.

References

  • Taki, M., Wolford, J. L., & O'Halloran, T. V. (2004). Emission Ratiometric Imaging of Intracellular Zinc: Design of a Benzoxazole Fluorescent Sensor and Its Application in Two-Photon Microscopy. Journal of the American Chemical Society.[8] Link

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters: Tuning of Emission Color. RSC Advances. Link

  • Chen, X., et al. (2010). A Highly Selective and Sensitive Fluorescent Probe for Cysteine and Its Application in Bioimaging. Chemical Science. Link

  • Rodembusch, F. S., et al. (2005). Excited State Intramolecular Proton Transfer in Benzazole Derivatives. Chemical Physics. Link

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society.[8] Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(1,3-Benzoxazol-2-yl)propanoic Acid

[1]

Executive Summary & Strategic Analysis

The benzoxazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole and adenine.[1] The target compound, 3-(1,3-Benzoxazol-2-yl)propanoic acid , features a reactive carboxylic acid tail attached to the C2 position of the benzoxazole ring. This specific geometry is critical; it distinguishes the compound from its N-substituted isomer (benzoxazolinone derivatives).[1]

Synthetic Strategy: We utilize a One-Pot Polyphosphoric Acid (PPA) Cyclocondensation .[1] While alternative routes exist (e.g., oxidative cyclization of Schiff bases), the PPA-mediated reaction between 2-aminophenol and succinic anhydride is superior for three reasons:

  • Atom Economy: Succinic anhydride serves as both the linker source and the electrophile.[1]

  • Thermodynamic Control: PPA acts as both solvent and strong dehydrating agent, driving the equilibrium toward the stable aromatic benzoxazole system rather than the kinetic amide or imide byproducts.[1]

  • Scalability: The reaction avoids heavy metal catalysts and complex workups associated with oxidative methods.[1]

Reaction Pathway & Mechanism

The synthesis proceeds via a two-stage mechanism occurring in a single pot.[1] First, the nucleophilic attack of the amino group on succinic anhydride yields the N-(2-hydroxyphenyl)succinamic acid intermediate. Second, acid-catalyzed cyclodehydration closes the oxazole ring.[1]

BenzoxazoleSynthesisReactants2-Aminophenol+Succinic AnhydrideIntermediateIntermediate:N-(2-hydroxyphenyl)succinamic acidReactants->Intermediate Acylation (PPA, 60-80°C)ProductTarget:3-(1,3-Benzoxazol-2-yl)propanoic acidIntermediate->Product Cyclodehydration (PPA, 140°C, -2 H₂O)

Figure 1: Sequential acylation and cyclodehydration pathway mediated by Polyphosphoric Acid.[1]

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]Equiv.[1][3]Role
2-Aminophenol 95-55-61.0Nucleophile / Core Scaffold
Succinic Anhydride 108-30-51.1Electrophile / Linker Source
Polyphosphoric Acid (PPA) 8017-16-1SolventCatalyst & Dehydrating Agent
Sodium Bicarbonate (sat.) 144-55-8N/ANeutralization
Step-by-Step Methodology

Phase A: Acylation (Formation of Intermediate) [1]

  • Preparation: In a dry 250 mL round-bottom flask, charge Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of 2-aminophenol).

    • Technical Tip: PPA is highly viscous.[1] Warm it slightly (50°C) to facilitate stirring before adding reactants.

  • Addition: Add 2-Aminophenol (10 mmol, 1.09 g) and Succinic Anhydride (11 mmol, 1.10 g) to the flask.

  • Mixing: Stir mechanically or with a robust magnetic stir bar at 60–80°C for 45 minutes.

    • Observation: The mixture will turn into a thick, homogenous syrup.[1] This stage ensures the formation of the open-chain amide intermediate without premature charring.[1]

Phase B: Cyclodehydration (Ring Closure) 4. Ramping: Increase the oil bath temperature to 140–150°C . 5. Reaction: Stir at this temperature for 3–4 hours .

  • Process Control: Monitor via TLC (System: Ethyl Acetate:Hexane 2:1).[1][4] The intermediate amide spot (polar) should disappear, replaced by the less polar benzoxazole spot.
  • Note: The solution may darken significantly; this is typical for PPA reactions.[1]

Phase C: Workup & Isolation 6. Quenching: Allow the reaction mixture to cool to approx. 80°C (do not cool to RT, or it will solidify into a glass). Pour the hot syrup slowly into crushed ice (200 g) with vigorous stirring. 7. Precipitation: Stir the aqueous slurry for 30 minutes. The crude product will precipitate as a solid.[1] 8. Filtration: Filter the solid under vacuum. Wash the filter cake copiously with cold water to remove residual phosphoric acid.[1] 9. Purification (Critical):

  • Dissolve the crude solid in saturated Sodium Bicarbonate (NaHCO₃) solution. (The product is an acid and will dissolve; impurities like unreacted aminophenol or bis-benzoxazoles will remain insoluble).[1]
  • Filter off any undissolved material.[1]
  • Acidify the filtrate carefully with HCl (2N) to pH 2–3.[1] The pure free acid will reprecipitate.[1]
  • Filter, wash with water, and dry in a vacuum oven at 50°C.
Characterization Data (Expected)
  • Appearance: Off-white to pale beige powder.[1]

  • Melting Point: 138–142°C (Dependent on purity).[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.30 (s, 1H, -COOH)

    • δ 7.65 (m, 2H, Ar-H, benzoxazole ring)

    • δ 7.35 (m, 2H, Ar-H, benzoxazole ring)

    • δ 3.15 (t, 2H, -CH₂- adjacent to ring)

    • δ 2.80 (t, 2H, -CH₂- adjacent to COOH)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / "Glassy" PPA PPA cooled too much before quenching.Quench while the PPA is still mobile (~70-80°C).[1] Use mechanical stirring to prevent clumping.[1]
Product is Dark/Tar Oxidation of 2-aminophenol.[1]Ensure 2-aminophenol is not brown/black before use.[1] Recrystallize starting material if necessary.[1][4] Conduct reaction under Nitrogen atmosphere.
Incomplete Cyclization Temperature too low.Ensure internal temperature reaches >135°C. The dehydration step has a high activation energy.[1]
Isomer Contamination Formation of imide byproduct.[1]Ensure PPA is in large excess.[1] The strong acid environment favors the O-cyclization (benzoxazole) over N-cyclization (imide).[1]

Safety & Handling

  • Polyphosphoric Acid: Corrosive and hygroscopic.[1] Causes severe burns.[1] Wear chemical-resistant gloves and a face shield.[1]

  • 2-Aminophenol: Suspected mutagen and skin sensitizer.[1] Handle in a fume hood.

  • Exotherm: The quenching of hot PPA into water is exothermic; add slowly to ice.[1]

References

  • BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[1][5][6] (Accessed 2026).[1] A general overview of condensation protocols. [1]

  • PubChem. 3-(1,3-Benzoxazol-2-yl)propanoic acid (CID 2474218).[1] National Library of Medicine.[1] (Accessed 2026).[1] Verification of chemical structure and identifiers. [1]

  • ResearchGate. Synthesis of 2-substituted benzoxazoles via Polyphosphoric Acid. (General methodology adapted from standard PPA cyclization protocols described in literature).

  • Organic Syntheses. General methods for benzoxazole formation. (Provides foundational grounding for the acid-catalyzed dehydration mechanism).[1]

(Note: Specific melting points and spectral data are derived from consensus values for this class of compounds found in the referenced databases.)

Analytical methods for 3-(1,3-Benzoxazol-2-yl)propanoic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated analytical workflow for the characterization of 3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS: 78757-00-3). This molecule serves as a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorescent biological probes. Due to the presence of both a basic benzoxazole moiety and an acidic carboxyl tail, this compound exhibits amphoteric behavior that challenges standard reverse-phase chromatography.

This guide provides a robust RP-HPLC-DAD protocol optimized for peak symmetry and resolution, alongside definitive spectroscopic criteria (NMR, IR, MS) for structural confirmation.

Chemical Profile & Physicochemical Properties

Understanding the molecule's intrinsic properties is the prerequisite for method design.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula

Monoisotopic Mass: 191.06 Da
Molecular Weight 191.18 g/mol Detectable by MS (ESI+/-)
LogP ~1.6Moderate lipophilicity; suitable for C18 retention.
pKa (Acid) ~4.5 (Carboxylic acid)Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing.
pKa (Base) ~0.5 (Benzoxazole N)Protonated only at very low pH.
UV Maxima (

)
274 nm, 230 nmPrimary detection wavelength set to 275 nm.
Solubility DMSO, Methanol, ACNSample diluent should be MeOH or ACN:Water mix.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Method Design Rationale: The target molecule contains a carboxylic acid.[1][2][3][4][5] In neutral mobile phases, the carboxylate anion (


) interacts with residual silanols on the column, causing peak tailing. We utilize a low-pH Formic Acid  system to keep the acid protonated (

), ensuring sharp peak shape and reproducible retention.
Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Why: High carbon load and end-capping reduce secondary interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

  • Detection: Diode Array Detector (DAD).

    • Signal: 275 nm (Bandwidth 4 nm).

    • Reference: 360 nm (Bandwidth 100 nm).

Gradient Program
Time (min)% Mobile Phase BEvent
0.0010%Initial Hold (Equilibration)
1.0010%Isocratic Hold
8.0090%Linear Gradient (Elution)
10.0090%Wash Step
10.1010%Return to Initial
14.0010%Re-equilibration
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A (0.1% Formic Acid).

    • Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

System Suitability Criteria
  • Retention Time (

    
    ):  ~5.5 ± 0.2 min.
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Injection Precision (RSD):

    
     (n=5).
    

Protocol B: Spectroscopic Identification

This section details the expected spectral fingerprints for structural validation.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI).

  • Mode: Positive (+) and Negative (-).[6]

  • Expected Signals:

    • ESI (+):

      
       192.07 
      
      
      
      (Base peak).
    • ESI (-):

      
       190.05 
      
      
      
      (Strong signal due to carboxylic acid).
Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide).
    
  • ¹H NMR (400 MHz) Assignments:

    • 
       12.2 ppm (s, 1H): 
      
      
      
      (Broad, exchangeable).
    • 
       7.6 - 7.7 ppm (m, 2H): Benzoxazole aryl protons (C4, C7).
      
    • 
       7.3 - 7.4 ppm (m, 2H): Benzoxazole aryl protons (C5, C6).
      
    • 
       3.15 ppm (t, 
      
      
      
      Hz, 2H):
      
      
      adjacent to Benzoxazole ring.
    • 
       2.75 ppm (t, 
      
      
      
      Hz, 2H):
      
      
      adjacent to Carboxyl group.
Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Diagnostic Bands:

    • 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).[2]

    • 1715 cm⁻¹: Strong C=O stretch (Carboxylic acid).

    • 1615 cm⁻¹: C=N stretch (Benzoxazole ring).

    • 1240 cm⁻¹: C-O-C asymmetric stretch (Ether linkage in ring).

    • 745 cm⁻¹: C-H out-of-plane bending (Ortho-substituted benzene ring).

Visualized Workflows

Figure 1: Analytical Characterization Logic

This flowchart illustrates the decision-making process for validating the compound's identity and purity.

CharacterizationWorkflow Start Crude Sample 3-(1,3-Benzoxazol-2-yl)propanoic acid Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC RP-HPLC Analysis (Purity Check) Solubility->HPLC PurityDecision Purity > 95%? HPLC->PurityDecision Purification Recrystallization (EtOH/Water) PurityDecision->Purification No StructureID Structural ID Phase PurityDecision->StructureID Yes Purification->HPLC Retest MS LC-MS (ESI) Confirm MW 191 StructureID->MS NMR 1H NMR (DMSO-d6) Confirm Propyl Linker StructureID->NMR IR FT-IR Confirm COOH & C=N StructureID->IR Final Release Certificate of Analysis (CoA) MS->Final NMR->Final IR->Final

Caption: Step-by-step logic for the qualification of Benzoxazole propanoic acid derivatives.

Figure 2: HPLC System Suitability Feedback Loop

Self-validating mechanism to ensure data integrity during routine analysis.

SystemSuitability Start Inject Standard (100 µg/mL) CheckRT Check Retention Time (5.5 ± 0.2 min) Start->CheckRT CheckTailing Check Tailing Factor (Tf < 1.5) CheckRT->CheckTailing Decision Pass Criteria? CheckTailing->Decision FailRT Fail: Drift Action: Equilibrate Column Decision->FailRT RT Error FailTail Fail: Tailing Action: Fresh Mobile Phase (Check pH) Decision->FailTail Peak Shape Error Proceed Proceed to Sample Analysis Decision->Proceed Yes FailRT->Start Retry FailTail->Start Retry

Caption: Automated decision tree for HPLC System Suitability Testing (SST).

References

  • PubChem. 3-(1,3-Benzoxazol-2-yl)propanoic acid (CID 2474218).[4] National Library of Medicine. [Link][4]

  • Royal Society of Chemistry. Vapour spectrum of benzoxazole in the near ultraviolet.[7] J. Chem. Soc.[7][8] B, 1968.[7] [Link][9]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (General IR interpretation for carboxylic acids). [Link]

  • SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. (Reference for benzoxazole mobile phase selection). [Link]

Sources

3-(1,3-Benzoxazol-2-yl)propanoic acid in vitro assay protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization & Assay Protocols for 3-(1,3-Benzoxazol-2-yl)propanoic acid

Introduction & Chemical Profile

3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS: 78757-00-3) is a heterobicyclic scaffold characterized by a benzoxazole ring substituted at the C2 position with a propanoic acid tail.[1][2] This structural motif serves as a critical pharmacophore in medicinal chemistry, bridging the properties of classic NSAIDs (aryl-propionic acids) with the fluorescent and bioactive nature of the benzoxazole core.[1]

This guide details three distinct in vitro workflows:

  • Anti-Inflammatory Screening: Targeting Cyclooxygenase (COX) inhibition.[1]

  • Antimicrobial Susceptibility: Broth microdilution assays.[1]

  • Bioconjugation & Fluorescence: Utilizing the molecule as a fluorescent tag.[1]

Chemical Properties Table
PropertyValueNotes
Formula C₁₀H₉NO₃
MW 191.18 g/mol
CAS 78757-00-3
Solubility DMSO (>25 mg/mL), EthanolPoor water solubility; requires organic co-solvent.[1][2]
Fluorescence

nm

nm (Solvent dependent).[1]
pKa (calc) ~4.5 (COOH)Deprotonated at physiological pH (7.4).[1]

Handling & Stock Preparation

Scientific Rationale: The carboxylic acid moiety creates potential solubility issues in neutral aqueous buffers due to dimerization or aggregation.[1] Proper stock preparation in an organic solvent is non-negotiable for assay reproducibility.[1]

Protocol:

  • Weighing: Weigh 10 mg of 3-(1,3-Benzoxazol-2-yl)propanoic acid.

  • Dissolution: Add 523 µL of anhydrous DMSO to yield a 100 mM stock solution. Vortex vigorously for 30 seconds.[1]

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute the stock 1:1000 in the specific assay buffer immediately before use to achieve a starting concentration of 100 µM (0.1% DMSO final).

Critical Control: Always include a "Vehicle Control" (0.1% DMSO in buffer) in all assays to normalize for solvent effects.[1]

Application Module A: Anti-Inflammatory (COX Inhibition)[1]

Context: Benzoxazole derivatives with propanoic acid tails mimic the structure of NSAIDs like ibuprofen or naproxen, allowing them to dock into the cyclooxygenase active site.[1] This assay quantifies the inhibition of COX-1 and COX-2 enzymes.[1]

Workflow Diagram: COX Inhibition Pathway

COX_Pathway Arachidonic Arachidonic Acid COX COX-1 / COX-2 (Enzyme) Arachidonic->COX Substrate Binding PGG2 PGG2 (Unstable) COX->PGG2 Oxygenation Compound 3-(1,3-Benzoxazol-2-yl) propanoic acid Compound->COX Competitive Inhibition Peroxidase Peroxidase Step PGG2->Peroxidase Reduction Signal Colorimetric/Fluorometric Signal Output Peroxidase->Signal ADHP Oxidation

Caption: Mechanism of COX inhibition assay where the benzoxazole derivative competes with Arachidonic Acid.[1]

Protocol: COX-1/2 Fluorescent Inhibitor Screening

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2.[1]

  • Substrate: Arachidonic Acid.[1]

  • Detection Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine).[1]

  • Buffer: 100 mM Tris-HCl, pH 8.0.[1]

Step-by-Step:

  • Enzyme Prep: Thaw COX enzymes on ice. Dilute in Tris buffer to 10 U/mL.

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (diluted in buffer from DMSO stock) to wells. Range: 0.1 µM to 100 µM.[1]

    • Add 10 µL of COX Enzyme solution.[1]

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.[1]

  • Reaction Initiation:

    • Add 10 µL of Reaction Mix (containing 100 µM Arachidonic Acid + ADHP probe).[1]

  • Measurement:

    • Immediately read fluorescence (Ex 530 nm / Em 590 nm) in kinetic mode for 5 minutes.

  • Analysis:

    • Calculate the slope of the reaction (RFU/min) for the linear portion.

    • % Inhibition =

      
      .[1]
      
    • IC50: Plot % Inhibition vs. Log[Concentration] using a 4-parameter logistic fit.

Application Module B: Antimicrobial Susceptibility

Context: The benzoxazole core is a privileged scaffold for antimicrobial agents.[1][3] This protocol determines the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus, E. coli).

Protocol: Broth Microdilution (CLSI Standard)
  • Inoculum Prep:

    • Grow bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL in fresh MHB.[1]
      
  • Plate Setup:

    • Use a 96-well round-bottom plate.[1]

    • Add 100 µL of MHB to columns 2-12.[1]

    • Add 200 µL of 200 µM Test Compound (max concentration) to column 1.[1]

    • Perform serial 2-fold dilutions from column 1 to 10.[1] Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + DMSO only). Column 12 = Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of bacterial suspension to columns 1-11.

  • Incubation: 16–20 hours at 37°C.

  • Readout:

    • Visual: Identify the lowest concentration with no turbidity.[1]

    • Absorbance: Read

      
      .[1]
      
    • Resazurin Add-on: For higher sensitivity, add 30 µL of 0.01% Resazurin.[1] Blue = No Growth (Inhibition); Pink = Growth.[1]

Application Module C: Bioconjugation & Fluorescence

Context: The propanoic acid tail provides a "chemical handle" (COOH) to conjugate this fluorescent scaffold to amines (e.g., Lysine residues on proteins), creating a "blue" fluorescent tag.

Workflow Diagram: EDC/NHS Coupling

Bioconjugation Start 3-(1,3-Benzoxazol-2-yl) propanoic acid (COOH) Activation Activation: Add EDC + NHS (pH 5.0 - 6.0) Start->Activation Intermediate Semi-Stable NHS-Ester Intermediate Activation->Intermediate 15 min RT Coupling Coupling: Add Protein-NH2 (pH 7.0 - 8.0) Intermediate->Coupling Nucleophilic Attack Final Fluorescent Conjugate (Amide Bond) Coupling->Final 2 hrs RT

Caption: Two-step activation of the carboxyl group to label primary amines.

Protocol: Protein Labeling
  • Activation:

    • Dissolve 1 mg of Compound in 100 µL dry DMSO.[1]

    • Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS (N-Hydroxysuccinimide).[1]

    • Incubate 15 mins at Room Temp (RT).

  • Conjugation:

    • Prepare BSA (Bovine Serum Albumin) at 2 mg/mL in PBS (pH 7.4). Note: Avoid Tris buffer as it contains amines.

    • Add the activated NHS-ester mixture to the BSA solution dropwise (Target 10:1 molar excess of dye to protein).[1]

    • Incubate 2 hours at RT in the dark.

  • Purification:

    • Pass the mixture through a Desalting Column (e.g., PD-10 or Zeba Spin) to remove unreacted small molecules.[1]

  • Verification:

    • Measure Fluorescence: Ex 280 nm / Em 360 nm.

    • The conjugate should show a distinct emission peak at ~360 nm when excited, confirming the attachment of the benzoxazole ring.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2474218, 3-(1,3-Benzoxazol-2-yl)propanoic acid.[1] Retrieved from [Link][1][2]

  • Arpaci, O. T., et al. (2002). Synthesis and antimicrobial activity of some novel 2-[p-substituted-phenyl]benzoxazol-5-yl-alkanoic acid derivatives.[1] Archiv der Pharmazie.[1][4] (Validating the antimicrobial potential of benzoxazole alkanoic acids).

  • Avila, P., et al. (2017). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.[1] Para Res Med J. (Validating the propanoic acid pharmacophore for inflammation).[1]

  • PhotochemCAD. Fluorescence Spectra of 2-Methylbenzoxazole. Retrieved from [Link] (Validating excitation/emission properties).

Sources

Application Note: Column Chromatography Purification of 3-(1,3-Benzoxazol-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical note details the purification of 3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS: 78757-00-3), a critical scaffold in medicinal chemistry often synthesized via the condensation of 2-aminophenol with succinic anhydride.[1] While benzoxazoles are generally lipophilic, the propanoic acid appendage introduces significant polarity and ionization potential, leading to "tailing" or irreversible adsorption on standard silica gel.

This guide moves beyond generic chromatography advice, providing a chemically grounded protocol that utilizes acid-modified mobile phases and specific workup strategies to ensure high recovery (>90%) and purity suitable for biological assays.[1]

Physicochemical Profile & Separation Logic

To design a robust separation, one must understand the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzoxazole fused to propanoic acidDual nature: Aromatic/Lipophilic core + Polar/Acidic tail.[1]
pKa (Acid) ~4.5 (Carboxylic Acid)Critical: At neutral pH, the acid exists in equilibrium with its carboxylate anion, causing peak broadening (tailing) on silica.
pKa (Base) ~0.5 (Oxazole Nitrogen)Weakly basic; unlikely to protonate under standard chromatographic conditions unless strong mineral acids are used.[1]
LogP ~1.6Moderately lipophilic.[1] Retains well on C18 (Reverse Phase) and elutes mid-range on Silica (Normal Phase).[1]
Solubility DMSO, MeOH, EtOAc, DCMGood solubility in polar organics; poor in pure Hexanes/Heptane. Dry loading is recommended.
The "Acid Modifier" Imperative

Standard silica gel is slightly acidic (


 5–6) but contains surface silanols that can hydrogen bond strongly with the carboxylic acid. Furthermore, trace metal impurities in silica can form salts with the acid.
  • Without Modifier: The compound streaks across the column; fractions are dilute and impure.

  • With Modifier (1% Acetic Acid): The equilibrium is forced toward the protonated (neutral) free acid, resulting in sharp, symmetrical peaks.

Pre-Chromatographic Sample Preparation (The "Expert" Step)

Avoid loading crude reaction mixtures directly onto the column. The synthesis of this compound often leaves unreacted 2-aminophenol (oxidatively unstable) or succinic acid derivatives.[1] A "Self-Validating" Acid-Base extraction removes 80% of impurities before chromatography.[1]

Protocol: Acid-Base Cleanup[1][2]
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Base Extraction: Extract the organic layer 2x with Saturated NaHCO₃ (aq) .[1]

    • Mechanism:[1][2][3] The product (acid) moves to the aqueous layer (as sodium salt). Impurities (unreacted aminophenol, neutral byproducts) stay in EtOAc.[1]

  • Separation: Discard the organic layer (impurities).[1]

  • Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl .[1] The product will precipitate or oil out.[1]

  • Re-Extraction: Extract the acidic aqueous layer 3x with EtOAc or DCM .[1]

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Result: A significantly cleaner solid that requires a smaller column and less solvent.[1]

Method Development: TLC Optimization

Do not guess the solvent system.[1] Use this decision matrix to determine the optimal Mobile Phase (MP).

Visualization: UV (254 nm) is the primary detection method.[1] The benzoxazole ring fluoresces strongly.[1]

TLC Screening Protocol

Prepare a 10 mg/mL solution of the pre-cleaned sample. Spot on silica plates.[1]

  • Screen 1: 100% EtOAc.

    • If

      
       > 0.8:[1] Too polar.[1] Go to Screen 2.[1]
      
    • If

      
       < 0.3:[1] Too non-polar.[1] Use DCM/MeOH systems.[1]
      
  • Screen 2 (Standard): 50% EtOAc / 50% Hexane + 1% Acetic Acid .

    • Observation: Check for spot shape.[1] If "comet-like" tailing occurs, increase Acetic Acid to 2%.[1]

  • Target: Adjust the Hexane/EtOAc ratio until the product spot has an

    
     of 0.25 – 0.35 .
    

Flash Chromatography Protocol (Normal Phase)

Equipment & Reagents[2][3][4][5][6][7][8]
  • Stationary Phase: Spherical Silica Gel (40–60 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane) + 1% Acetic Acid.[1]

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.[1]

  • Loading: Celite 545 or Silica dry-load (recommended due to solubility limits in non-polar starting gradients).[1]

Step-by-Step Procedure
  • Dry Loading: Dissolve the sample in minimal MeOH/DCM.[1] Add Celite (ratio 1:2 sample:Celite).[1] Evaporate solvent until a free-flowing powder remains.[1]

  • Column Equilibration: Flush the column with 3 Column Volumes (CV) of 95% A / 5% B to neutralize the silica surface with the acetic acid modifier.

  • Gradient Profile:

    • 0–2 CV: Isocratic 5% B (Elutes non-polar grease/impurities).[1]

    • 2–10 CV: Linear Gradient 5% B

      
       60% B.
      
    • 10–12 CV: Hold at 60% B (Product typically elutes here).[1]

    • 12–15 CV: Flush 100% B.

  • Fraction Collection: Collect fractions based on UV absorbance (254 nm).

  • Post-Run: Combine pure fractions. Co-evaporate with toluene twice during concentration.[1]

    • Why? Acetic acid has a high boiling point (

      
      ).[1] Toluene forms an azeotrope, helping to remove the acid modifier at lower rotavap temperatures, preventing thermal degradation.
      

Visualization of Workflows

Figure 1: Purification Workflow

This diagram illustrates the logical flow from crude synthesis to pure isolate, emphasizing the critical extraction step.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Product, Aminophenol, Succinic anhydride) Dissolve Dissolve in EtOAc Crude->Dissolve BaseExt Extract with Sat. NaHCO3 Dissolve->BaseExt OrgLayer Organic Layer (Discard Impurities) BaseExt->OrgLayer Waste AqLayer Aqueous Layer (Contains Product as Na Salt) BaseExt->AqLayer Acidify Acidify to pH 2 (HCl) Re-extract into EtOAc AqLayer->Acidify DryLoad Dry Load on Celite Acidify->DryLoad Flash Flash Chromatography (Hex/EtOAc + 1% AcOH) DryLoad->Flash Pure Pure 3-(1,3-Benzoxazol-2-yl)propanoic acid Flash->Pure

Caption: Figure 1. Integrated extraction and chromatography workflow for maximum purity.

Figure 2: Mobile Phase Decision Tree

A self-validating logic loop for determining the correct solvent system.[1]

MobilePhaseLogic Start Start TLC (100% EtOAc) CheckRf Check Rf Value Start->CheckRf HighRf Rf > 0.8 (Too Polar) CheckRf->HighRf LowRf Rf < 0.2 (Too Non-Polar) CheckRf->LowRf GoodRf Rf 0.25 - 0.35 CheckRf->GoodRf AddHex Add Hexane (Try 1:1 Hex/EtOAc) HighRf->AddHex AddHex->CheckRf AddMeOH Switch to DCM/MeOH (95:5) LowRf->AddMeOH AddMeOH->CheckRf CheckShape Check Spot Shape GoodRf->CheckShape Streaking Streaking/Tailing? CheckShape->Streaking Final Final Method Locked CheckShape->Final No Tailing AddAcid Add 1% Acetic Acid to Mobile Phase Streaking->AddAcid AddAcid->Final

Caption: Figure 2. Logic gate for optimizing mobile phase polarity and acidity.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Broad/Tailing Peak Acidic ionization on silica.[1]Ensure 1% Acetic Acid is in BOTH Mobile Phase A and B.
Product Co-elutes with Impurity Similar polarity.Switch selectivity. If using Hex/EtOAc, try DCM/MeOH (98:2 + 0.5% AcOH) .[1] The chlorinated solvent changes the interaction with the benzoxazole ring.
Low Recovery Irreversible adsorption.[1]The silica might be too active.[1] Use "Deactivated Silica" or switch to Reverse Phase (C18) using Water/Acetonitrile + 0.1% Formic Acid.[1]
Sample Precipitates on Column Solubility limit reached.Do not liquid load in pure Hexane/DCM. Use Solid Loading (Dry Load) on Celite.[1]

References

  • PubChem. (2025).[1][4][5][6][7] 3-(1,3-Benzoxazol-2-yl)propanoic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • SIELC Technologies. (n.d.).[1] Separation of Benzoxazole on Newcrom R1 HPLC column.[1][8] (Reference for Reverse Phase behavior). [Link]

  • University of Illinois. (n.d.).[1] Recrystallization and Crystallization Guide.[1][2] (Reference for alternative purification logic). [Link]

Sources

3-(1,3-Benzoxazol-2-yl)propanoic acid for proteomics research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Proteomic Profiling Using 3-(1,3-Benzoxazol-2-yl)propanoic Acid (BPA)

Executive Summary

3-(1,3-Benzoxazol-2-yl)propanoic acid (BPA) represents a critical scaffold in the "benzoxazole" family of fluorophores. While often overlooked in favor of commercial kits (e.g., FITC, TMT), BPA offers a distinct advantage in proteomics research : it serves as a highly stable, low-molecular-weight fluorogenic tag that can be chemically activated to target primary amines (N-terminus and Lysine residues).

This guide outlines the utilization of BPA as a derivatization reagent to enhance the detection sensitivity of low-abundance peptides in Liquid Chromatography (LC) and Capillary Electrophoresis (CE). Furthermore, its rigid heterocyclic structure makes it an ideal "molecular handle" for Fragment-Based Drug Discovery (FBDD) campaigns targeting protein-protein interactions.

Key Applications:

  • Fluorogenic Labeling: Enhancing UV/Fluorescence detection limits for non-aromatic peptides.

  • Hydrophobicity Tuning: Increasing retention times of polar peptides in Reverse-Phase HPLC (RP-HPLC).

  • Bioconjugation: Serving as a linker for creating functionalized protein probes.

Mechanism of Action: The Chemistry of Labeling

The utility of BPA lies in its propanoic acid tail. In its native state, the molecule is unreactive toward proteins. To function as a proteomic label, it must undergo carboxyl activation .

The Reaction Pathway:

  • Activation: The carboxylic acid group of BPA is converted into a succinimidyl ester (BPA-NHS) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Conjugation: The BPA-NHS ester attacks the nucleophilic

    
    -amino group of Lysine or the 
    
    
    
    -amino group of the N-terminus under slightly basic conditions (pH 7.5–8.5).
  • Result: A stable amide bond is formed, permanently attaching the fluorescent benzoxazole moiety to the protein.

Why Benzoxazole? Benzoxazole derivatives typically exhibit high quantum yields and excellent photostability compared to fluorescein. They generally excite in the UV range (~300–335 nm) and emit in the blue region (~360–400 nm), minimizing interference from intrinsic protein fluorescence (Tryptophan,


 ~340 nm).

Visualization: The Labeling Workflow

The following diagram illustrates the critical path from reagent activation to downstream proteomic analysis.

BPA_Labeling_Workflow cluster_conditions Critical Reaction Parameters BPA Native BPA (COOH-Terminated) Activation Activation Step (EDC/NHS in DMF) BPA->Activation Dissolve ActiveEster BPA-NHS Ester (Reactive Intermediate) Activation->ActiveEster 25°C, 2h Conjugation Conjugation Reaction (pH 8.3 Buffer) ActiveEster->Conjugation Add to Sample Protein Target Protein/Peptide (NH2 groups) Protein->Conjugation Mix LabeledSpecies BPA-Labeled Proteome (Stable Amide Bond) Conjugation->LabeledSpecies Incubate 1h Analysis Downstream Analysis (LC-FL / MS) LabeledSpecies->Analysis Purify & Inject

Figure 1: Step-by-step workflow for converting native 3-(1,3-Benzoxazol-2-yl)propanoic acid into a reactive proteomic probe.

Experimental Protocols

Reagents Required:
  • BPA Stock: 3-(1,3-Benzoxazol-2-yl)propanoic acid (100 mM in anhydrous DMSO).

  • Activation Reagents: EDC-HCl and NHS (solid or 1 M stock in DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO

    
    ), pH 8.3.
    
  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification: PD-10 Desalting Columns or Dialysis Cassettes (Slide-A-Lyzer).

Protocol A: In-Situ Activation of BPA (Preparation of BPA-NHS)

Note: While pre-activated NHS esters are convenient, in-situ activation is cost-effective and ensures reagent freshness.

  • Dissolve 19.1 mg of BPA (MW ~191.18 g/mol ) in 1 mL anhydrous DMSO to make a 100 mM stock .

  • Add EDC-HCl (1.2 equivalents) and NHS (1.2 equivalents) to the BPA solution.

  • Incubate at room temperature (RT) for 2–4 hours in the dark with gentle shaking.

  • QC Check: Spot 1

    
    L on a TLC plate (Silica). Mobile phase: 5% Methanol in DCM. The NHS ester will run higher (less polar) than the free acid.
    
Protocol B: Protein Labeling
  • Sample Prep: Dilute the target protein/proteome lysate to 1–5 mg/mL in 0.1 M Sodium Bicarbonate (pH 8.3) .

    • Critical: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the protein for the label.

  • Addition: Slowly add the activated BPA-NHS solution to the protein sample.

    • Ratio: Aim for a 10:1 to 20:1 molar excess of Dye:Protein for complete labeling.

    • Solvent Limit: Ensure the final DMSO concentration is <10% to prevent protein denaturation.

  • Incubation: Incubate for 1 hour at RT or overnight at 4°C in the dark.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

  • Purification: Remove excess free dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS or your analysis buffer.

Data Analysis & Interpretation

When analyzing BPA-labeled samples, researchers should expect specific shifts in physicochemical properties.

Table 1: Expected Physicochemical Shifts Post-Labeling

ParameterNative PeptideBPA-Labeled PeptideMechanism/Cause
Molecular Weight MM + 173.1 DaAddition of BPA moiety (-H

O loss during amide bond formation).
HPLC Retention


+

(Increase)
Benzoxazole ring adds significant hydrophobicity.
Fluorescence Low/NoneHigh (Blue)Introduction of conjugated heterocyclic system.
UV Absorbance 214/280 nm214/280 + 305 nm Distinct absorbance peak of the benzoxazole ring.
Detection Settings (HPLC-FLD):
  • Excitation: 305 nm (or 320 nm depending on solvent pH).

  • Emission: 365–375 nm.

  • Note: These values are typical for 2-alkylbenzoxazoles; perform a spectral scan of your specific conjugate to optimize.

Troubleshooting & Optimization

Issue: Low Labeling Efficiency

  • Cause: Buffer pH was too low (< 7.0), protonating the lysine amines.

  • Fix: Ensure pH is 8.3–8.5.

  • Cause: Hydrolysis of BPA-NHS ester.

  • Fix: Use anhydrous DMSO/DMF and prepare the activated ester immediately before use.

Issue: Precipitation

  • Cause: BPA is hydrophobic; high loading caused the protein to aggregate.

  • Fix: Reduce the Dye:Protein molar ratio (try 5:1) or include a non-ionic detergent (0.1% Tween-20) if compatible with downstream MS.

Issue: High Background in MS

  • Cause: Incomplete removal of free BPA acid.

  • Fix: Perform a second desalting step or use Acetone precipitation.

References

  • PubChem. (2025).[1] 3-(1,3-Benzoxazol-2-yl)propanoic acid - Compound Summary. National Library of Medicine. [Link]

  • Toyo'oka, T. (2009). Resolution of chiral drugs and amino acids by HPLC with fluorescence detection using benzoxazole-based reagents. Biomedical Chromatography. (Cited for context on benzoxazole fluorogenic properties).
  • Gutti, G., et al. (2019).[2] Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. (Demonstrates biological stability and activity of benzoxazole-amino acid conjugates). [Link]

  • Creative Biolabs. (2024). Fluorescent Reagents for Bioconjugation. (Context on fluorophore selection for proteomics). [Link]

Sources

Troubleshooting & Optimization

Improving yield in 3-(1,3-Benzoxazol-2-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #8492 Subject: Yield Optimization: 3-(1,3-Benzoxazol-2-yl)propanoic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

We understand you are experiencing suboptimal yields in the synthesis of 3-(1,3-Benzoxazol-2-yl)propanoic acid . Common pain points for this specific scaffold include incomplete cyclodehydration (stalling at the amide intermediate), formation of tarry byproducts (oxidative degradation), and difficulty isolating the free acid from the reaction matrix.

This guide provides a validated troubleshooting framework to elevate your yields from the typical 40-50% range to >80%.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify your specific failure mode.

Troubleshooting Start Start: Analyze Crude Mixture (LC-MS/NMR) Check1 Is the Amide Intermediate Present? (N-(2-hydroxyphenyl)succinamic acid) Start->Check1 Check2 Is the mixture black/tarry? Check1->Check2 No Sol1 Issue: Incomplete Cyclization. Action: Increase Temp or Switch to PPA. Check1->Sol1 Yes Check3 Is the product trapped in aqueous phase? Check2->Check3 No Sol2 Issue: Oxidative Degradation. Action: Degas solvents, use N2 atm. Check2->Sol2 Yes Sol3 Issue: pH Mismanagement. Action: Adjust to Isoelectric Point (pH 3-4). Check3->Sol3 Yes Success Target Yield >80% Check3->Success No

Figure 1: Diagnostic logic for identifying yield loss in benzoxazole synthesis.

Part 2: The Chemistry & Mechanism

To fix the yield, you must control the Succinic Anhydride Ring Opening and the subsequent Cyclodehydration .

The Trap: The reaction proceeds in two steps.[1][2] The first (amide formation) is fast and exothermic. The second (ring closure) is endothermic and rate-limiting. If the system lacks sufficient dehydration power, the reaction stalls at Intermediate B , which is water-soluble and often lost during workup.

Mechanism cluster_conditions Critical Control Points Reactants 2-Aminophenol + Succinic Anhydride Inter Intermediate B: N-(2-hydroxyphenyl) succinamic acid Reactants->Inter Fast (Ring Opening) Product Target Product: 3-(1,3-Benzoxazol-2-yl) propanoic acid Inter->Product Slow (-H2O) Requires Acid/Heat

Figure 2: The reaction pathway highlights the dehydration bottleneck.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" (Polyphosphoric Acid)

Best for: Maximum yield, scalability, and difficult substrates. PPA acts as both the solvent and the driving force for dehydration, pushing the equilibrium toward the benzoxazole.

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Succinic Anhydride (1.1 eq)

  • Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

Step-by-Step:

  • Mixing: In a round-bottom flask, mix 2-aminophenol and succinic anhydride.

  • Addition: Add PPA. (Note: PPA is viscous; warm slightly to 50°C to aid stirring if necessary).

  • Reaction: Heat to 100–110°C for 3–4 hours.

    • Why? Temperatures >130°C may cause decarboxylation of the propanoic acid tail. Keep it controlled.

  • Quenching (Critical): Cool the mixture to ~60°C. Pour slowly into crushed ice with vigorous stirring.

    • Technical Note: Do not pour hot PPA into water; it may splatter.

  • Isolation: The product often precipitates as a solid upon hydrolysis of the PPA. If no precipitate forms, adjust pH to ~3–4 using saturated Sodium Acetate solution.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) .

Expected Yield: 85–92%

Protocol B: Green Synthesis (Microwave-Assisted)

Best for: Rapid screening, small scale, solvent-free.

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Succinic Acid (1.0 eq) — Note: Succinic Acid is preferred over anhydride for solid-state mixing.

  • Catalyst: KSF Montmorillonite Clay or p-TsOH (10 mol%)

Step-by-Step:

  • Grinding: Grind reactants and catalyst in a mortar until a fine, homogeneous powder is formed.

  • Irradiation: Place in a microwave vial. Irradiate at 140°C for 10–15 minutes (Power: 300W).

  • Extraction: Cool to room temperature. Extract the solid cake with hot ethanol.

  • Filtration: Filter off the clay catalyst (if used).

  • Crystallization: Cool the filtrate to precipitate the product.

Expected Yield: 75–85%

Part 4: Data Comparison

ParameterStandard Reflux (Toluene)Protocol A (PPA)Protocol B (Microwave)
Reaction Time 12–24 Hours3–4 Hours10–15 Minutes
Solvent Waste High (Toxic)Low (Viscous waste)Minimal
Conversion ~60%>95%~85%
Primary Impurity Unreacted AmidePhosphate saltsOligomers
Rec. Yield 45-55% 85-92% 75-80%

Part 5: Frequently Asked Questions (FAQ)

Q: My product is a sticky tar. How do I salvage it? A: Tar formation is usually due to the oxidation of 2-aminophenol before it reacts.

  • Fix: Ensure your 2-aminophenol is not already dark brown (oxidized) before starting. Recrystallize the starting material if necessary. Perform the reaction under a Nitrogen (

    
    ) atmosphere.
    

Q: I used Succinic Anhydride, but the NMR shows a mixture of ring-open and ring-closed products. A: This indicates insufficient dehydration. If you are avoiding PPA, you must use a Dean-Stark trap with high-boiling solvents (Xylene) to physically remove water. Toluene (bp 110°C) may not be hot enough to drive the cyclization of the specific propanoic acid derivative efficiently.

Q: Can I use Thionyl Chloride (


) to close the ring? 
A: Not recommended.  While 

is a potent dehydrating agent, it will likely convert your propanoic acid tail into an acid chloride, leading to intermolecular polymerization (polyamides) rather than the desired intramolecular cyclization.

Q: How do I confirm the structure? A: Look for the disappearance of the amide carbonyl (~1650


) and OH/NH stretches in IR. In 

-NMR, the ethyl bridge protons should appear as two distinct triplets (approx

2.8 and 3.2 ppm), and the carboxylic acid proton as a broad singlet at

12.0+ ppm.

References

  • BenchChem. (2025).[1][3] Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Link

  • Maradolla, M. B., et al. (2008).[4] One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquids. Arkivoc. Link

  • Soni, S., et al. (2023).[5][6] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Link

  • National Institutes of Health (NIH). (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PubMed Central. Link

Sources

Side reactions in benzoxazole synthesis from 2-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Benzoxazole Synthesis from 2-Aminophenol Ticket ID: BZX-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have accessed the advanced troubleshooting guide for the synthesis of benzoxazoles. This pharmacophore is critical in drug discovery (e.g., Tafamidis, Flunoxaprofen), yet its synthesis from 2-aminophenol is plagued by specific failure modes—primarily oxidative degradation and incomplete cyclization.

This guide moves beyond standard textbook procedures to address the why and how of reaction failure, providing you with self-validating protocols to restore yield and purity.

Module 1: Pre-Reaction Diagnostics (Input Control)

The "Black Tar" Phenomenon

Symptom: The reaction mixture turns dark brown or black immediately upon mixing or heating, resulting in low yield and difficult purification.

Root Cause: Oxidative Dimerization. 2-Aminophenol is highly electron-rich and prone to oxidation by atmospheric oxygen. It does not stay inert.[1][2] It oxidizes to form quinone imines, which rapidly polymerize or dimerize into highly colored phenoxazinone derivatives (e.g., 2-aminophenoxazine-3-one).

Corrective Protocol: The "Fresh Start" Standard Do not trust the label purity of 2-aminophenol stored for >1 month.

  • Visual Check: If the solid is dark brown/purple, it is compromised. It must be off-white or beige.

  • Purification: Recrystallize from ethanol/water (1:1) containing a pinch of sodium dithionite (

    
    ) . The dithionite acts as a reducing agent to scavenge oxidized species.
    
  • Inert Handling: All weighing and transfer operations must occur under an Argon or Nitrogen blanket.

Diagram 1: The Oxidative Bifurcation

This pathway illustrates how your starting material is lost before the reaction even begins.

OxidationPathway Start 2-Aminophenol PathA Desired Pathway (Acylation) Start->PathA + R-COOH / Catalyst PathB Oxidative Pathway (Air/Light) Start->PathB O2 / Basic pH Product Benzoxazole PathA->Product - H2O (Cyclization) Intermed Quinone Imine Intermediate PathB->Intermed SideProd 2-Aminophenoxazine-3-one (Black Tar/Dye) Intermed->SideProd Dimerization

Caption: Figure 1. Kinetic competition between the desired acylation and the rapid oxidative degradation of 2-aminophenol.

Module 2: Reaction Control (Process Troubleshooting)

Issue: Incomplete Cyclization (The "Amide Stall")

Symptom: LC-MS shows a major peak at


 relative to the desired benzoxazole mass.
Diagnosis:  The reaction has stopped at the 

-(2-hydroxyphenyl)amide
intermediate.

Technical Insight: The formation of benzoxazole is a two-step process:

  • Kinetic Step: Nucleophilic attack of the amine on the carbonyl (rapid).

  • Thermodynamic Step: Intramolecular dehydration to close the ring (slow, requires energy).

If water accumulates in the system, the equilibrium shifts back toward the open amide or prevents ring closure.

Troubleshooting Table: Catalyst & Condition Selection

MethodCatalyst/ReagentMechanismBest ForRisk Factor
Acid Catalysis Polyphosphoric Acid (PPA)Solvent & Dehydrating agentUnreactive acids, high temp (

)
Extremely viscous; difficult workup.
Mild Acid

-TsOH or MSA
Protonates carbonyl, aids water removalDean-Stark conditions (Toluene/Xylene)Slower reaction; requires azeotrope.
Oxidative Aldehyde + DDQ/MnO2Schiff base formation

Oxidative closure
Sensitive substrates, lower tempOver-oxidation of side chains.
Green Ionic Liquids / WaterHydrophobic effect / Catalytic activationSimple substratesSolubility issues with complex ligands.
Issue: Selectivity Failure ( -Diacylation)

Symptom: LC-MS shows a peak at


.
Diagnosis:  Both the amine and the phenol have reacted.[1][3][4][5][6][7][8]
Cause:  The amine is the better nucleophile (

), but under forcing conditions with excess acylating agent (e.g., acid chlorides, anhydrides), the phenol will esterify.

Corrective Action:

  • Stoichiometry: Ensure strictly 1.0–1.1 equivalents of the electrophile.

  • Sequence: If using acid chlorides, run at

    
     to favor 
    
    
    
    -acylation, then add acid/heat to force cyclization of the
    
    
    -acyl intermediate.

Module 3: Experimental Protocols

Protocol A: The Robust PPA Method (Standard)

Best for: Stable substrates, scaling up, and driving stubborn reactions to completion.

  • Preparation: Mix Polyphosphoric Acid (PPA) (10–15 g per 1 g substrate) in a round-bottom flask. Heat to

    
     to reduce viscosity.
    
  • Addition: Add 2-aminophenol (1.0 equiv) and the Carboxylic Acid (1.0 equiv) under

    
     flow.
    
  • Reaction: Heat to

    
      for 4–6 hours.
    
    • Checkpoint: Monitor TLC.[9] The intermediate amide often runs lower than the benzoxazole.

  • Quench (Critical): Cool to

    
    . Pour slowly into crushed ice  with vigorous stirring.
    
    • Note: Do not pour into water at room temp; the PPA will clump into a rock-hard mass.

  • Neutralization: Adjust pH to ~7–8 with

    
     NaOH or saturated 
    
    
    
    . The product should precipitate.
Protocol B: Oxidative Cyclization from Aldehydes

Best for: Sensitive substrates where high heat/acid is damaging.

  • Schiff Base Formation: Reflux 2-aminophenol (1.0 equiv) and Aldehyde (1.0 equiv) in Ethanol/Methanol for 2 hours.

  • Oxidation: Cool to room temp. Add DDQ (1.1 equiv) or Iodobenzene diacetate (1.1 equiv).

  • Stir: React at RT for 1–3 hours.

  • Workup: Dilute with DCM, wash with dilute

    
     (to remove oxidant residues), then brine.
    

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose your failed reaction.

TroubleshootingTree Start Reaction Analysis ColorCheck Is mixture Black/Tar? Start->ColorCheck LCMSCheck Check LC-MS Mass ColorCheck->LCMSCheck No (Brown/Yellow) ActionOx Oxidation Issue: Use N2 atm, Na2S2O4 wash ColorCheck->ActionOx Yes ActionH2O Incomplete Cyclization: Increase Temp or add PPA/MSA LCMSCheck->ActionH2O Mass = M+18 (Amide) ActionDi Selectivity Issue: Reduce Acylating Agent Eq. LCMSCheck->ActionDi Mass = M+Acyl (Di-sub) Success Isolate Product LCMSCheck->Success Mass = Target

Caption: Figure 2. Diagnostic logic for identifying failure modes based on visual cues and mass spectrometry.

Frequently Asked Questions (FAQs)

Q: Why is my PPA reaction workup forming a stable emulsion? A: PPA forms phosphate salts upon neutralization which act as surfactants. Solution: Do not neutralize all the way to pH 7 in the aqueous phase if extracting. Quench into ice, filter the solid precipitate directly if possible. If extraction is needed, keep the aqueous layer slightly acidic (pH 4-5) to suppress emulsification, or use a continuous extractor.

Q: Can I use acid chlorides instead of carboxylic acids? A: Yes, but you risk


-diacylation. Protocol Adjustment:  Perform the reaction in two stages. React the acid chloride with 2-aminophenol in THF with mild base (TEA) at 

to form the amide. Isolate the amide, then cyclize it using

-TsOH in refluxing toluene (Dean-Stark).

Q: My product is co-eluting with the "black tar" impurity. How do I separate them? A: The oxidized impurities are often highly polar and polymeric.

  • Filtration: Dissolve crude in minimal hot ethanol; the polymers often remain undissolved. Filter them out.

  • Chromatography: Use a basic alumina plug before silica columns. The acidic phenolic impurities bind to alumina.

References

  • BenchChem. (2025).[3][7][8][9][10] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.

  • RSC Advances. (2020). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Royal Society of Chemistry.

  • Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles: Recent Literature and Methodologies.

  • Journal of Organic Chemistry. (2014).

    
    -diketones catalyzed by Brønsted acid. 
    
  • Arabian Journal of Chemistry. (2016). Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one.

Sources

Technical Support Center: Benzoxazole Synthesis Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #BZ-TLC-001: Troubleshooting TLC Anomalies in Benzoxazole Formation

Status: Open Assigned Specialist: Senior Application Scientist Topic: Thin Layer Chromatography (TLC) Diagnostics for 2-Aminophenol Condensations & Oxidative Cyclizations

Executive Summary & Diagnostic Matrix

User Context: You are synthesizing benzoxazoles, likely via the condensation of 2-aminophenol with an aldehyde (oxidative cyclization) or a carboxylic acid/orthoester. The Problem: The reaction mixture is complex. The starting material (SM) is polar and oxidation-prone; the intermediate (Schiff base) is labile; and the product is highly fluorescent. Standard TLC often yields confusing "streaks" or "ghost spots."

Use the following Triage Table to identify your specific issue:

Symptom Probable Cause Immediate Action
Spot "Splits" or Tails Decomposition of Schiff base intermediate on acidic silica.Run 2D-TLC (See Module 3) or switch to Neutral Alumina plates.
Long Streaks (Base Line) Residual 2-aminophenol interacting with silica silanols.Add 1% Triethylamine (TEA) to your eluent system.
Co-elution (One Spot) Product and Schiff base have similar polarity.Change eluent selectivity (e.g., switch from Hex/EtOAc to Toluene/MeOH).
Darkening of Plate Oxidation of 2-aminophenol on the plate surface.Perform a Mini-Workup (See Protocol A) before spotting.
No Product Stain Benzoxazoles often resist standard oxidizers (KMnO4).Use UV (254/365 nm) or Iodine vapor; use Ninhydrin to track SM disappearance only.
Module 1: The "Ghost" Intermediate (Schiff Base Instability)

Q: I see a spot for the product, but it has a "tail" that matches the starting material. Is my reaction reversing?

A: It is likely not reversing in the flask, but decomposing on the TLC plate . In oxidative cyclizations (e.g., using aldehydes), the reaction proceeds through a phenolic Schiff base (imine) intermediate. Silica gel is slightly acidic (pH ~5-6). This acidity can hydrolyze the imine back to the aldehyde and 2-aminophenol during the TLC run.

The Fix: The "Co-Spot" Stability Test

  • Neutralize the Plate: Pre-run your TLC plate in a chamber containing 5% Triethylamine/Hexane. Dry it.

  • Run the Sample: Spot your reaction mixture.

  • Compare: If the "tail" disappears on the neutralized plate, your intermediate is stable in the flask but labile on silica. Do not stop the reaction; it is incomplete.

Technical Insight: The rate of cyclization from Schiff base to benzoxazole is the rate-determining step in many oxidative variants (e.g., using MnO2 or DDQ). If you see the Schiff base, you need more time or an oxidant boost, not just heat [1].

Module 2: Visualization & Staining Protocols

Q: My product doesn't stain with KMnO4 or Anisaldehyde. How do I calculate conversion?

A: Benzoxazoles are electron-deficient heterocycles. They react poorly with oxidative stains like Permanganate. You must rely on a Dual-Mode Visualization Strategy .

Step 1: Fluorescence (The Positive ID)

Benzoxazoles are highly conjugated and often exhibit intense blue/white fluorescence under long-wave UV (365 nm).

  • Starting Material (2-aminophenol): Dark/Absorbing at 254 nm. Weak/No fluorescence at 365 nm.

  • Product (Benzoxazole): Strong absorption at 254 nm. Bright Blue emission at 365 nm.

Step 2: Ninhydrin (The Negative ID)

Use Ninhydrin to track the consumption of the limiting reagent, not the formation of the product.

  • Recipe: 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.

  • Result: 2-aminophenol contains a primary amine and will stain Red/Purple upon heating. The benzoxazole (tertiary-like nitrogen) will not stain or will appear faintly yellow.

Module 3: Eluent Systems & Separation

Q: My starting material and product run too close together. What solvent system should I use?

A: The polarity difference between the phenolic SM and the cyclized product is often smaller than expected due to the phenolic -OH remaining in the intermediate.

Recommended Solvent Systems:

  • Standard: Hexane : Ethyl Acetate (4:1 to 2:1).

    • Pros: Good general separation.

    • Cons: 2-aminophenol may streak.

  • The "Anti-Streak" Mix: DCM : Methanol (95:5) + 0.5% TEA.

    • Why: The methanol sharpens the phenolic bands; TEA prevents amine interaction with silica.

  • The "Aromatic" Mix: Toluene : Acetone (10:1).

    • Why: Benzoxazoles have high affinity for Toluene (pi-pi stacking), often pulling the product away from the polar SM more effectively than Hexane [2].

Experimental Protocols
Protocol A: The "Mini-Workup" (Mandatory for Metal-Catalyzed Reactions)

Direct spotting of reactions containing PPA, MnO2, or metal catalysts leads to artifacts.

  • Take a 50 µL aliquot of the reaction mixture.

  • Dispense into a 0.5 mL Eppendorf tube containing 200 µL EtOAc and 200 µL Saturated NaHCO3 .

  • Vortex for 10 seconds. Let layers separate.

  • Spot the top organic layer onto the TLC plate.

    • Why: This removes metal salts and neutralizes acids (like PPA) that cause streaking or decomposition on the plate.

Protocol B: The 2D-TLC Decomposition Check

Use this to confirm if the Schiff base is breaking down on the silica.

  • Spot the reaction mixture in the bottom-left corner of a square TLC plate (2cm from edges).

  • Run 1: Develop the plate vertically in Hex/EtOAc (3:1).

  • Dry: Remove and air dry completely (5 mins).

  • Run 2: Rotate the plate 90° clockwise. Develop again in the same solvent .

  • Analyze:

    • Diagonal Spots: Stable compounds.

    • Off-Diagonal Spots: The compound decomposed during the wait between Run 1 and Run 2.

Visualizing the Workflow
Figure 1: Decision Logic for Benzoxazole TLC Monitoring

Benzoxazole_TLC_Logic Start Start: Spot Reaction Mixture CheckUV Check UV (254nm & 365nm) Start->CheckUV Fluorescence Is the spot Fluorescent (Blue)? CheckUV->Fluorescence Yes Yes Fluorescence->Yes Yes No No Fluorescence->No No Product Likely Benzoxazole Product Streaking Is the spot streaking? Product->Streaking SM_Check Check Ninhydrin Stain Purple Stains Purple/Red? SM_Check->Purple Purple->Yes Primary Amine Purple->No No Stain Is_SM Residual 2-Aminophenol (SM) Is_SM->Streaking Is_Intermediate Schiff Base Intermediate Splitting Is spot splitting/tailing? Is_Intermediate->Splitting Streaking->Yes Acidic Interaction Add_TEA Action: Add 1% TEA to Eluent (Deprotonate Silica) Splitting->Yes Hydrolysis Decomp Action: Perform Mini-Workup or use Neutral Alumina Yes->Product Yes->Is_SM Yes->Add_TEA Yes->Decomp No->SM_Check No->Is_Intermediate

Caption: Logic flow for identifying benzoxazole reaction components and troubleshooting common TLC artifacts.

References
  • BenchChem Tech Support. (2025).[1][2][3] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from 2.

  • Putta, R. R., et al. (2020).[4] NHC-Catalyzed Intramolecular Cyclization of Aldimines. J. Org.[4] Chem., 85, 15396-15405.[4] Retrieved from 4.

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from 5.

  • Edelmann, F. T., et al. (2024). How to purify Schiff base product? ResearchGate. Retrieved from .

Sources

Technical Support Center: Alternative Catalysts for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Moving Beyond Polyphosphoric Acid

Traditional benzoxazole synthesis relies on the condensation of 2-aminophenols with carboxylic acids using strong dehydrating agents (Polyphosphoric acid - PPA, MSA) at high temperatures (>150 °C). While effective for simple substrates, these harsh conditions often degrade sensitive pharmacophores and generate excessive waste.

This guide supports the transition to oxidative cyclization strategies using Transition Metals (Cu, Co) , Metal-Free Oxidants (Iodine, Photoredox) , and Heterogeneous Nanocatalysts .

Module 1: Transition Metal Catalysis (Copper & Cobalt)

Primary Workflow: Aerobic oxidative cyclization of 2-aminophenols and aldehydes. Key Advantage: Uses molecular oxygen as the terminal oxidant; lower temperatures than acid-catalyzed condensation.

Troubleshooting Guide: Copper-Catalyzed Systems

Q1: My reaction stalls at the Schiff base (imine) intermediate. The ring isn't closing. Why?

  • Diagnosis: This usually indicates a failure in the oxidation step (C-O bond formation), often due to insufficient oxygen transfer or catalyst deactivation.

  • Corrective Action:

    • Oxygen Mass Transfer: Do not rely on passive diffusion. Use a balloon of O₂ or bubble air directly into the solvent.

    • Ligand Check: If using simple copper salts (e.g., CuI), add a bidentate ligand like 1,10-phenanthroline or TMEDA (10–20 mol%). These ligands stabilize the high-valent Cu(III) species required for the reductive elimination step.

    • Base Additive: Ensure a base (Cs₂CO₃ or K₂CO₃) is present to facilitate the deprotonation of the phenol, which is critical for coordination to the metal center.

Q2: I am observing homocoupling of the aldehyde or oxidation of the aminophenol to a quinone imine.

  • Diagnosis: Over-oxidation due to overly aggressive metal loading or lack of selectivity.

  • Corrective Action:

    • Switch to a Cobalt(II) system (e.g., Co(OAc)₂). Cobalt is generally milder and relies on specific coordination with the 2-aminophenol to trigger oxidation, reducing side reactions with the aldehyde.

    • Reduce catalyst loading from 10 mol% to 1–2 mol% and lower the temperature to 40–60 °C.

Mechanistic Visualization: Copper-Catalyzed Oxidative Cyclization

Cu_Mechanism Start 2-Aminophenol + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine -H2O (Condensation) H2O Byproduct: H2O Cu_Coord Cu(II)-Imine Complex Imine->Cu_Coord + Cu(II) Catalyst + Base Radical Radical/High-Valent Cu(III) Species Cu_Coord->Radical Aerobic Oxidation (O2) Radical->Cu_Coord Catalyst Turnover Product 2-Substituted Benzoxazole Radical->Product Reductive Elimination (C-O Bond Formation)

Caption: Mechanistic pathway for Cu-catalyzed aerobic oxidative cyclization. The rate-determining step is often the oxidative C-O bond closure.

Module 2: Metal-Free & Organocatalysis

Primary Workflow: Iodine-mediated cyclization or Visible Light Photoredox. Key Advantage: Avoids trace metal contamination (critical for pharma/electronics).

Troubleshooting Guide: Iodine (I₂) & Photoredox

Q3: Using molecular iodine (I₂), my yields are low (<50%) and the workup is messy.

  • Diagnosis: Iodine is stoichiometric or used in excess, leading to iodination byproducts.

  • Corrective Action:

    • Switch to Catalytic I₂: Use 10–20 mol% I₂ with a co-oxidant like TBHP (tert-butyl hydroperoxide) or even DMSO (acting as oxidant).

    • Additives: Add Ammonium Acetate (NH₄OAc) . It acts as a buffer and dual-activator, significantly improving yields in I₂-mediated systems.

    • Quench: Wash the crude mixture with saturated Na₂S₂O₃ (sodium thiosulfate) to remove residual iodine before column chromatography.

Q4: My Photoredox reaction (Eosin Y/Green Light) works on small scale (50 mg) but fails on gram scale.

  • Diagnosis: The Beer-Lambert law. Light penetration is poor in large flasks (high optical density).

  • Corrective Action:

    • Flow Chemistry: Pump the solution through transparent FEP tubing wrapped around the light source. This maximizes surface-area-to-volume ratio.

    • Vigorous Stirring: If flow isn't possible, use a high-speed stir bar to cycle the liquid from the dark center of the flask to the illuminated edges.

Module 3: Heterogeneous Catalysis (Reusability)

Primary Workflow: Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) or Solid Acids (BAILs). Key Advantage: Catalyst recycling and simple magnetic decantation.[1]

Troubleshooting Guide: Leaching & Stability

Q5: How do I prove my "heterogeneous" catalyst isn't just leaching active metal into the solution?

  • The Test: You must perform a Hot Filtration Test .

  • Protocol:

    • Run the reaction to ~30% conversion.

    • Filter the catalyst while the reaction is hot (or use a magnet to hold it back).

    • Split the filtrate: Keep half as is, and return the other half to reaction conditions.

    • Result: If the filtrate continues to react without the solid, your catalyst is leaching (homogeneous catalysis). If conversion stops, it is truly heterogeneous.[2]

Q6: My magnetic catalyst loses activity after the 3rd cycle.

  • Diagnosis: Pore blocking or surface poisoning by organic byproducts.

  • Corrective Action:

    • Washing: Wash with a polarity gradient: Hexane (non-polar) -> Ethyl Acetate -> Ethanol (polar).

    • Re-activation: For solid acids, a mild heat treatment (100 °C vacuum oven) can desorb water/organics blocking the active sites.

Workflow Visualization: Heterogeneity & Recycling

Heterogeneity_Test Step1 Start Reaction (Catalyst + Substrates) Step2 Run to ~30% Conversion Step1->Step2 Split Hot Filtration / Magnetic Separation Step2->Split PathA Filtrate (No Solid) Split->PathA Remove Catalyst PathB Original Mix (With Solid) Split->PathB Keep Catalyst ResultA Monitor Conversion PathA->ResultA ResultB Monitor Conversion PathB->ResultB Conclusion1 Conversion Increases? FAIL: Leaching Occurred ResultA->Conclusion1 Conclusion2 Conversion Halts? PASS: True Heterogeneous ResultA->Conclusion2

Caption: Standard workflow to validate heterogeneous catalyst stability and rule out leaching.

Comparative Data: Selecting the Right Catalyst

FeatureCopper (CuI/Ligand) Iodine (I₂/DMSO) Heterogeneous (Fe₃O₄@SiO₂) Photoredox (Eosin Y)
Primary Mechanism Aerobic OxidationOxidative CyclizationAcid Condensation / OxidationRadical SET
Temperature 80–100 °C80–100 °C50–80 °C25 °C (Room Temp)
Time 4–12 h2–6 h30 min – 2 h12–24 h
Yield (Avg) 85–95%80–90%90–98%75–85%
Green Factor Moderate (Metal waste)High (Metal-free)Very High (Recyclable)High (Energy efficient)
Best For... Complex substratesAvoiding metalsScale-up & RecyclingThermally sensitive groups

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic Synthesis

Best for: General library synthesis where metal contamination is manageable.

  • Setup: In a 25 mL round-bottom flask, charge 2-aminophenol (1.0 mmol), aldehyde (1.1 mmol), CuI (5 mol%) , 1,10-phenanthroline (5 mol%) , and Cs₂CO₃ (1.0 equiv) .

  • Solvent: Add DMSO (3 mL).

  • Atmosphere: Equip with an O₂ balloon (or open air with vigorous stirring).

  • Reaction: Heat to 80 °C for 6–8 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

  • Workup: Dilute with water (10 mL), extract with EtOAc (3x10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography.

Protocol B: Metal-Free Iodine-Mediated Synthesis

Best for: Pharma intermediates requiring strict metal limits.

  • Setup: Mix 2-aminophenol (1.0 mmol) and aldehyde (1.0 mmol) in a flask.

  • Catalyst: Add I₂ (10 mol%) and TBHP (70% aq, 1.5 equiv) .

  • Solvent: Add Water or Ethanol (3 mL).

  • Reaction: Stir at 70 °C for 2–4 hours.

  • Quench: Add sat. aq. Na₂S₂O₃ (5 mL) to quench iodine (color changes from dark red to yellow/clear).

  • Workup: Extract with EtOAc, dry, and purify.

References

  • Copper-Catalyzed Mechanism: Evindar, G., & Batey, R. A. (2006).[3] "Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclization of ortho-Haloanilides." Journal of Organic Chemistry.

  • Cobalt-Catalyzed Aerobic Oxidation: Liu, J., & Hoover, J. M. (2019). "Cobalt-Catalyzed Aerobic Oxidative Cyclization of 2-Aminophenols with Isonitriles." Journal of Organic Chemistry.

  • Iodine-Mediated Synthesis: Khaligh, N. G. (2022). "Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones."[4][5] RSC Advances.

  • Visible Light Photoredox: Srivastava, V. P., & Yadav, L. D. S. (2013).[3] "Visible-Light-Mediated Oxidative Cyclization... Using Eosin Y." Synlett.

  • Heterogeneous Catalysts (BAIL Gel): Nguyen, T. T., et al. (2019). "Synthesis of Benzoxazoles... Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst."[6][7] ACS Omega. [7]

Sources

Validation & Comparative

Technical Comparison: 3-(1,3-Benzoxazol-2-yl)propanoic Acid and Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1,3-Benzoxazol-2-yl)propanoic acid (BPA) represents a distinct class of "linker-functionalized" heterocycles. Unlike its pharmacologically aggressive analogs (e.g., Benoxaprofen) or simple homologs (e.g., 2-methylbenzoxazole), BPA serves primarily as a bioconjugation scaffold and a fluorescent metabolic probe .

This guide contrasts BPA with three critical derivatives to define its optimal utility:

  • Benoxaprofen: A withdrawn NSAID (High potency, high toxicity).

  • 2-Methylbenzoxazole: The baseline fluorophore (High stability, low functionalization).

  • Benzoxazole-2-carboxylic acid: A direct homolog (High acidity, low thermal stability).

Structural & Physicochemical Analysis[1][2][3]

The "propanoic acid" tail at the C2 position is the defining feature of BPA. This C3-linker provides a critical "spacer arm" that differentiates it from other derivatives.

Table 1: Physicochemical Comparison
Feature3-(1,3-Benzoxazol-2-yl)propanoic acid Benoxaprofen Benzoxazole-2-carboxylic acid
Role Bioconjugation Linker / ProbeNSAID (COX Inhibitor)Synthetic Intermediate
Linker Length 3-Carbon (Flexible)2-Carbon (Branched/Rigid)1-Carbon (Direct attachment)
Stability High (Resistant to decarboxylation)HighLow (Prone to thermal decarboxylation)
Fluorescence Moderate (

)
High (due to aryl conjugation)Low (Quenched by carboxyl)
LogP (Calc) ~1.8 (Amphiphilic)~3.5 (Lipophilic)~0.9 (Hydrophilic)
pKa (Acid) ~4.5~4.3~2.1
The "Spacer Effect" in Fluorescence

BPA retains the native fluorescence of the benzoxazole core (


, 

) because the saturated propanoic chain isolates the carboxyl group from the aromatic system.
  • Contrast: In Benzoxazole-2-carboxylic acid, the carbonyl is directly conjugated to the ring, inducing electron withdrawal that quenches fluorescence.

  • Application: BPA is an ideal "turn-on" precursor. When the acid is converted to an amide (during peptide coupling), the fluorescence quantum yield often increases, making it a self-reporting conjugation tag.

Synthetic Accessibility & Stability

The synthesis of BPA is thermodynamically favored compared to direct carboxylic acid derivatives, which suffer from decarboxylation during the harsh condensation steps required to form the benzoxazole ring.

Diagram 1: Comparative Synthesis Pathways

The following flowchart illustrates the robust synthesis of BPA via succinic anhydride, contrasted with the difficult synthesis of the C1-acid derivative.

SynthesisPathways Start 2-Aminophenol ReagentA + Succinic Anhydride Start->ReagentA ReagentB + Oxalic Acid Start->ReagentB InterA Succinanilic Acid (Open Chain Amide) ReagentA->InterA Ring Opening CyclizeA Cyclization (PPA, 140°C) InterA->CyclizeA -H2O ProductA 3-(1,3-Benzoxazol-2-yl) propanoic acid (BPA) (Stable Solid) CyclizeA->ProductA High Yield (>80%) CyclizeB Cyclization (High Heat) ReagentB->CyclizeB ProductB Benzoxazole-2- carboxylic acid CyclizeB->ProductB Low Yield Decarb Decarboxylation (CO2 Loss) ProductB->Decarb Unstable

Caption: Synthesis of BPA (top) utilizes a succinic anhydride ring-opening followed by robust cyclodehydration. The C1-analog (bottom) is prone to thermal degradation.

Protocol 1: Synthesis of 3-(1,3-Benzoxazol-2-yl)propanoic Acid

Objective: Produce high-purity BPA suitable for biological testing.

  • Reagents: Mix 2-aminophenol (10 mmol) and succinic anhydride (10 mmol) in toluene (50 mL).

  • Intermediate Formation: Reflux for 2 hours. The succinanilic acid intermediate precipitates upon cooling. Filter and dry.[1]

  • Cyclization: Mix the intermediate with Polyphosphoric Acid (PPA) (20 g). Heat to 140°C for 4 hours.

    • Note: PPA acts as both solvent and dehydrating agent.

  • Quenching: Pour the hot syrup slowly into crushed ice (200 g) with vigorous stirring. The benzoxazole precipitates as a cream-colored solid.

  • Purification: Recrystallize from ethanol/water (1:1).

  • Validation: Check melting point (expected: ~138-140°C) and

    
    H-NMR (Look for characteristic triplet signals of the propanoic chain at 
    
    
    
    2.8 and 3.2 ppm).

Biological Activity & SAR Profile[1][3][5][6][7][8][9]

BPA is structurally related to NSAIDs but exhibits a distinct pharmacological profile due to the absence of the


-methyl group and the lipophilic aryl tail found in drugs like Benoxaprofen.
Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains why BPA is safer but less potent than Benoxaprofen.

SAR Core Benzoxazole Scaffold Mod_Alpha Pos 2: Alpha-Methyl Group Core->Mod_Alpha Mod_Aryl Pos 5: Chlorophenyl Ring Core->Mod_Aryl Mod_Prop Pos 2: Linear Propanoic Acid Core->Mod_Prop COX High COX-2 Inhibition (Anti-inflammatory) Mod_Alpha->COX Increases Potency Tox Hepatotoxicity (Chiral Inversion) Mod_Alpha->Tox Metabolic Risk Mod_Aryl->COX Lipophilic Binding Mod_Prop->COX Weak Binding Linker Bioconjugation Utility (Low Toxicity) Mod_Prop->Linker Spacer Arm

Caption: SAR comparison. Benoxaprofen utilizes alpha-methyl and aryl substitutions for potency (Red). BPA utilizes a linear chain for conjugation utility (Green).

Critical Analysis: Why BPA is Not Benoxaprofen

Benoxaprofen (Oraflex) was withdrawn due to hepatotoxicity, linked partly to the metabolic chiral inversion of its


-methyl group and accumulation in the liver.
  • BPA Advantage: BPA is achiral at the

    
    -position (linear chain). It undergoes standard 
    
    
    
    -oxidation or glucuronidation without the "metabolic trap" seen in profens.
  • Potency Trade-off: The lack of the lipophilic 5-chlorophenyl group renders BPA a weak COX inhibitor. It should not be used as a primary anti-inflammatory agent but rather as a carrier for other drugs.

Experimental Validation: Fluorescence Quantum Yield

To verify the utility of BPA as a probe, researchers must measure its Quantum Yield (


).
Protocol 2: Comparative Quantum Yield Measurement

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


).
  • Preparation: Prepare a

    
     M solution of BPA in Ethanol.
    
  • Absorbance Check: Measure UV-Vis absorbance at 300 nm. Ensure Optical Density (OD) is < 0.1 to avoid inner filter effects.

  • Emission Scan: Excite at 300 nm; record emission from 310–500 nm.

  • Calculation:

    
    
    
    • Grad: Slope of Integrated Fluorescence Intensity vs. Absorbance.

    • 
      : Refractive index of solvent.[2]
      

Expected Result: BPA typically exhibits


 in ethanol. If 

, check for impurities (ring-opening) or solvent quenching.

References

  • Synthesis of Benzoxazoles

    • Title: Polyphosphoric acid-catalyzed synthesis of benzoxazoles.[3]

    • Source: Journal of Organic Chemistry.
    • Context: Standard protocol for cyclization of 2-aminophenol with carboxylic acids.
    • Link: (General Reference)

  • Benoxaprofen Toxicity Profile

    • Title: The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid).
    • Source: PubMed / NIH.[4]

    • Context: Establishes the toxicity and potency baseline for benzoxazole propionic acid deriv
    • Link:

  • Fluorescence of Benzoxazoles

    • Title: Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Deriv
    • Source: MDPI Molecules.
    • Context: Validates the fluorescence mechanisms of the benzoxazole core.
    • Link:

  • Chemical Properties (BPA Analog)

    • Title: 3-(2-Benzoxazolyl)propionic acid - PubChem.
    • Source: PubChem.[4]

    • Context: Chemical structure and predicted properties.[5][6][7][8][9][10]

    • Link:

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。